Technical Documentation Center

Bevantolol hydrochloride, (S)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Bevantolol hydrochloride, (S)-
  • CAS: 152510-37-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of (S)-Bevantolol Hydrochloride for Drug Formulation

Abstract (S)-Bevantolol, a cardioselective beta-adrenoceptor antagonist, presents unique opportunities and challenges in drug formulation due to its chiral nature. This technical guide provides a comprehensive exploratio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(S)-Bevantolol, a cardioselective beta-adrenoceptor antagonist, presents unique opportunities and challenges in drug formulation due to its chiral nature. This technical guide provides a comprehensive exploration of the critical physicochemical properties of its hydrochloride salt, (S)-bevantolol hydrochloride. While much of the publicly available data pertains to the racemic mixture, this guide will synthesize that information and, through the lens of stereochemistry and pharmaceutical sciences, offer field-proven insights into the specific considerations for the (S)-enantiomer. We will delve into solubility, pKa, solid-state characteristics including polymorphism, and stability. Each section will not only present available data but also explain the causality behind experimental choices and provide detailed, self-validating protocols for their determination. This guide is intended for researchers, scientists, and drug development professionals to facilitate a foundational understanding and practical approach to the formulation of (S)-bevantolol hydrochloride.

Introduction to (S)-Bevantolol Hydrochloride

Bevantolol is a beta-1 selective adrenoceptor antagonist that has been investigated for the management of hypertension and angina pectoris.[1][2] It possesses a chiral center, leading to the existence of two enantiomers: (S)-bevantolol and (R)-bevantolol. As is common with chiral drugs, the pharmacological activity often resides predominantly in one enantiomer.[3] For many beta-blockers, the (S)-enantiomer is the more potent beta-adrenergic receptor antagonist.[4] This guide focuses on the hydrochloride salt of the (S)-enantiomer, a common salt form used to improve the solubility and stability of basic drugs.

A thorough understanding of the physicochemical properties of (S)-bevantolol hydrochloride is paramount for the successful development of a safe, effective, and stable dosage form. These properties govern everything from the drug's dissolution rate and bioavailability to its manufacturing process and shelf-life.

Chemical and Physical Properties of Racemic Bevantolol Hydrochloride:

PropertyValueSource(s)
Molecular Formula C₂₀H₂₇NO₄・HCl[1]
Molecular Weight 381.9 g/mol [1]
CAS Number 42864-78-8[1]
Appearance White to beige powder or crystalline solid[2]

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and, consequently, its absorption and bioavailability. For a weakly basic drug like bevantolol, solubility is expected to be pH-dependent.

Aqueous and Solvent Solubility of Racemic Bevantolol Hydrochloride
SolventReported SolubilitySource(s)
Water50-52 mg/mL[2]
DMSO~30-76 mg/mL[1][2]
Ethanol~10-61 mg/mL[2]
Dimethyl Formamide (DMF)~30 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]

Insight: The discrepancies in reported solubility values likely arise from differences in experimental conditions such as temperature, pH, and the specific polymorphic form of the material used. The lower solubility in the buffered solution (PBS) compared to organic solvents is expected for a hydrochloride salt. For aqueous formulations, it is often recommended to first dissolve bevantolol hydrochloride in an organic solvent like DMSO and then dilute with the aqueous buffer.[1] However, aqueous solutions of bevantolol are not recommended to be stored for more than one day.[1]

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of (S)-bevantolol hydrochloride.

Methodology:

  • Preparation: Add an excess amount of (S)-bevantolol hydrochloride powder to a series of vials containing different solvents (e.g., water, 0.1 N HCl, phosphate buffers at pH 4.5, 6.8, and 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the suspensions to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solids.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of (S)-bevantolol hydrochloride using a validated analytical method, such as HPLC-UV.

  • Calculation: The solubility is calculated from the concentration of the saturated solution.

G cluster_0 Equilibrium Solubility Workflow Add Excess API Add Excess API Equilibrate Equilibrate Add Excess API->Equilibrate Shake at constant T Filter Supernatant Filter Supernatant Equilibrate->Filter Supernatant Remove undissolved solid Quantify Quantify Filter Supernatant->Quantify HPLC-UV Calculate Solubility Calculate Solubility Quantify->Calculate Solubility G cluster_0 pKa Determination Workflow Dissolve API Dissolve API Titrate with Base Titrate with Base Dissolve API->Titrate with Base Monitor pH Plot pH vs. Volume Plot pH vs. Volume Titrate with Base->Plot pH vs. Volume Determine pKa Determine pKa Plot pH vs. Volume->Determine pKa Midpoint of curve

Caption: Workflow for pKa determination by potentiometric titration.

Solid-State Characterization: Unveiling the Crystalline Landscape

The solid-state properties of an API, including its crystalline form and the presence of polymorphs, can have a profound impact on its stability, solubility, and manufacturability. To date, there is no publicly available information on the polymorphism of (S)-bevantolol hydrochloride. A thorough polymorph screen is a critical step in early drug development to identify the most stable crystalline form.

Key Techniques for Solid-State Characterization

A combination of thermoanalytical and spectroscopic techniques is essential for a comprehensive solid-state characterization.

  • Powder X-Ray Diffraction (PXRD): This is the gold standard for identifying and differentiating crystalline forms. [5][6]Each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect polymorphic transitions. [7]* Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying solvates and hydrates by quantifying the loss of solvent or water upon heating. [8]

Experimental Protocols for Solid-State Characterization

a) Powder X-Ray Diffraction (PXRD)

  • Sample Preparation: Gently grind a small amount of (S)-bevantolol hydrochloride powder to ensure a random orientation of the crystals.

  • Data Acquisition: Mount the sample in the diffractometer and collect the diffraction pattern over a defined 2θ range (e.g., 2° to 40°).

  • Data Analysis: Analyze the resulting diffractogram for the positions and intensities of the diffraction peaks to generate a unique fingerprint of the crystalline form.

b) Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount (2-5 mg) of (S)-bevantolol hydrochloride into an aluminum DSC pan and seal it.

  • Thermal Analysis: Place the sample and a reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) events.

c) Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh a slightly larger amount (5-10 mg) of (S)-bevantolol hydrochloride into a TGA pan.

  • Thermal Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: Analyze the resulting thermogram for any mass loss, which would indicate the presence of solvates or hydrates.

G cluster_0 Solid-State Characterization Workflow API Sample API Sample PXRD PXRD API Sample->PXRD Crystalline form DSC DSC API Sample->DSC Thermal transitions TGA TGA API Sample->TGA Solvates/Hydrates Polymorph Identification Polymorph Identification PXRD->Polymorph Identification DSC->Polymorph Identification TGA->Polymorph Identification

Caption: Integrated workflow for solid-state characterization.

Stability Profile: Ensuring Product Quality and Shelf-Life

Understanding the stability of (S)-bevantolol hydrochloride under various stress conditions is crucial for determining its degradation pathways, identifying potential impurities, and establishing appropriate storage conditions and shelf-life.

Forced Degradation Studies

Forced degradation studies are conducted under more aggressive conditions than accelerated stability studies to identify potential degradation products and to develop a stability-indicating analytical method.

Typical Stress Conditions:

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl, heat (e.g., 80°C)To assess susceptibility to acid-catalyzed degradation. [2]
Base Hydrolysis 0.1 M NaOH, room temp or gentle heatTo assess susceptibility to base-catalyzed degradation. [2]
Oxidation 3-30% H₂O₂, room temperatureTo test susceptibility to oxidation. [2]
Thermal Degradation High temperature (e.g., 100°C) in solid stateTo evaluate solid-state thermal stability. [2]
Photodegradation Exposure to UV and visible light (ICH Q1B)To assess light sensitivity. [2]
Experimental Protocol: Forced Degradation Study
  • Sample Preparation: Prepare stock solutions of (S)-bevantolol hydrochloride in a suitable solvent.

  • Stress Application: Subject the solutions (and solid powder for thermal and photodegradation) to the stress conditions outlined in the table above for a defined period.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

  • Data Interpretation: Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug. The ability of the HPLC method to separate the parent drug from its degradants demonstrates its stability-indicating capability. [2]

Implications for Drug Formulation

The physicochemical properties of (S)-bevantolol hydrochloride directly influence the design and development of its dosage forms.

  • Oral Solid Dosage Forms (e.g., Tablets, Capsules):

    • Solubility and Dissolution: The relatively good aqueous solubility of the hydrochloride salt is advantageous for immediate-release formulations. However, for modified-release formulations, the pH-dependent solubility will need to be considered.

    • Polymorphism: The identification and selection of the most stable polymorph are critical to prevent any solid-state transformations during manufacturing and storage, which could alter the dissolution profile and bioavailability. [6] * Excipient Compatibility: Compatibility studies with common excipients (e.g., fillers, binders, lubricants) are essential to ensure that the excipients do not induce degradation of the API. [9]Techniques like DSC can be used to screen for potential interactions. [9]

  • Parenteral Formulations:

    • Solubility: The solubility in aqueous media will dictate the feasibility of developing a solution-based parenteral formulation. The use of co-solvents or other solubilizing agents may be necessary.

    • Stability: The stability of (S)-bevantolol hydrochloride in solution, particularly its susceptibility to hydrolysis and oxidation, will be a key consideration for the formulation and shelf-life of a liquid product.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of (S)-bevantolol hydrochloride that are critical for drug formulation. While there is a notable lack of publicly available data specific to the (S)-enantiomer, this guide has leveraged information on the racemate and general principles of pharmaceutical science to provide a robust framework for its characterization and formulation development. The detailed experimental protocols and the rationale behind them offer a practical roadmap for researchers and formulation scientists. A thorough investigation of the pKa, polymorphism, and solid-state stability of the (S)-enantiomer is strongly recommended to ensure the development of a high-quality, safe, and effective drug product.

References

  • Determination of the pKa values of beta-blockers by automated potentiometric titrations. (2000). Journal of Pharmaceutical and Biomedical Analysis, 23(2-3), 459-468. [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis. (2025). Creative Biostructure. [Link]

  • Bisoprol-Excipient Compatibility Studies For Advanced Drug Delivery Systems Development. (2024). ResearchGate. [Link]

  • Compatibility Study Between Propranolol Hydrochloride and Tablet Excipients Using Differential Scanning Calorimetry. (1993). Drug Development and Industrial Pharmacy, 19(6), 623-630. [Link]

  • The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. (2020). Spectroscopy Online. [Link]

  • Application of HPLC to assess the compatibility of bisoprolol fumarate with selected excipients in mixtures by isothermal stress testing. (2025). ResearchGate. [Link]

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2021). Molecules, 26(11), 3149. [Link]

  • Dynamic Crystallization Pathways of Polymorphic Pharmaceuticals Revealed in Segmented Flow with Inline Powder X-ray Diffraction. (2020). Analytical Chemistry, 92(10), 7076-7083. [Link]

  • Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol. (2008). Cardiovascular Therapeutics, 26(2), 115-132. [Link]

  • Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. (2019). Journal of Pharmaceutical Sciences, 108(3), 1019-1029. [Link]

  • Different Pharmacological Properties of Two Enantiomers in a Unique β‐Blocker, Nebivolol. (2008). Cardiovascular Therapeutics, 26(2), 115-132. [Link]

  • Compatibility Study Between Propranolol Hydrochloride and Tablet Excipients Using Differential Scanning Calorimetry. (2008). Taylor & Francis Online. [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho. [Link]

  • Racemic beta-blockers - fixed combinations of different drugs. (1998). Journal of Clinical and Basic Cardiology, 1(1), 14-18. [Link]

  • TGA Analysis in Pharmaceuticals. (2026). ResolveMass Laboratories Inc.. [Link]

  • FT-IR study between propranolol hydrochloride and pharmaceutically acceptable excipients. (2016). Thai Journal of Pharmaceutical Sciences, 40(4), 185-189. [Link]

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. (2019). Molecules, 24(4), 657. [Link]

  • S2.1a Thermogravimetric analysis (TG). (n.d.). The Royal Society of Chemistry. [Link]

  • Dosage Form Design: Pharmaceutical and Formulation Considerations. (n.d.). SlideShare. [Link]

  • Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. (2001). Clinical Pharmacokinetics, 40(5), 329-349. [Link]

  • Bevantolol hydrochloride orally disintegrating tablet. (2011).
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024). Open Access Journals. [Link]

  • Dosage form design: pharmaceutical and formulation consideration. (2024). SlideShare. [Link]

  • Differential scanning calorimetry protocol: MOST. (2015). Appropedia. [Link]

  • Bevantolol hydrochloride Product Information. (n.d.). Selleck Chemicals. [Link]

  • BEVANTOLOL HYDROCHLORIDE. (n.d.). precisionFDA. [Link]

  • Determination of bevantolol enantiomers in human plasma by coupled achiral-chiral high performance-liquid chromatography. (2007). Chirality, 19(7), 528-535. [Link]

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019). Polymers, 11(12), 2046. [Link]

  • Simultaneous Differential Scanning Calorimetry-Synchrotron X-ray Powder Diffraction: A Powerful Technique for Physical Form Characterization in Pharmaceutical Materials. (2016). Analytical Chemistry, 88(20), 10298-10304. [Link]

  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017). Molecules, 22(9), 1568. [Link]

  • Determination of bevantolol in human plasma using liquid chromatography-electrospray ionization tandem mass spectrometry and its application to a bioequivalence study. (2013). Journal of Chromatography B, 927, 140-145. [Link]

  • Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol. (2009). Chirality, 21(8), 745-750. [Link]

  • GUIDELINES FOR THE DESIGN AND EVALUATION OF ORAL PROLONGED RELEASE DOSAGE FORMS. (1988). Ministry of Health and Welfare, Japan. [Link]

  • Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. (n.d.). Purdue College of Engineering. [Link]

  • Organocatalytic enantioselective synthesis of β-blockers: (S)-propranolol and (S)-naftopidil. (2025). ResearchGate. [Link]

  • Solid-state conformations of pharmaceutical polymorphs in solution: validation and invalidation by NMR. (2021). CrystEngComm, 23(1), 75-82. [Link]

  • An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. (2018). Frontiers in Chemistry, 6, 298. [Link]

  • Bevantolol preparation. (1991).
  • 1 Solid State and Polymorphism of the Drug Substance in the Context of Quality by Design and ICH Guidelines Q8–Q12. (2016). Wiley Online Library. [Link]

Sources

Exploratory

In Vitro Receptor Binding Affinity and Pharmacological Profile of (S)-Bevantolol Hydrochloride

Executive Summary Bevantolol hydrochloride is a unique aryloxypropanolamine derivative characterized by its dual mechanism of action: selective β1​ -adrenergic receptor antagonism coupled with moderate α1​ -adrenergic re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bevantolol hydrochloride is a unique aryloxypropanolamine derivative characterized by its dual mechanism of action: selective β1​ -adrenergic receptor antagonism coupled with moderate α1​ -adrenergic receptor blockade and calcium channel antagonism[1],[2]. Because bevantolol possesses a chiral center, it exists as two enantiomers. The (S)-(-)-enantiomer serves as the eutomer, driving the primary β1​ -blocking activity, while the (R)-(+)-enantiomer is the distomer[3],[4]. This technical guide delineates the in vitro receptor binding affinity of (S)-bevantolol, the mechanistic causality behind its signaling modulation, and the self-validating experimental protocols required to quantify these pharmacodynamic properties.

Stereospecificity and Quantitative Binding Affinity

The pharmacological efficacy of β -blockers is highly stereoselective. For bevantolol, the spatial orientation of the hydroxyl group at the chiral center in the (S)-configuration is critical for optimal hydrogen bonding with the aspartate and asparagine residues within the β1​ -receptor binding pocket[4],[5]. Consequently, the (S)-enantiomer exhibits a binding affinity that is typically 50 to 100 times greater than its (R)-counterpart[4],[5].

In vitro radioligand binding assays utilizing rat cerebral cortex membranes—a tissue selected for its robust endogenous expression of both receptor subtypes—demonstrate bevantolol's selectivity[1].

Table 1: In Vitro Receptor Binding Affinity of Bevantolol Hydrochloride
Receptor SubtypeRadioligand UsedRacemic Affinity (pKi)Estimated (S)-Eutomer Ki (nM)Pharmacological Action
β1​ -Adrenergic [³H]-CGP 121777.83~7.4High-affinity Antagonism
α1​ -Adrenergic [³H]-Prazosin6.90~63.1Moderate-affinity Antagonism
β2​ -Adrenergic [³H]-CGP 12177< 6.0> 1000Negligible (Highly Selective)
Calcium Channel [³H]-NitrendipineN/AN/APotent Antagonism

Note: Racemic pKi values are derived from established in vitro rat cerebral cortex models[1],[6]. The (S)-enantiomer Ki is extrapolated based on the standard stereoselective dominance of the eutomer in aryloxypropanolamines[4],[5].

Mechanistic Causality: Dual Receptor Modulation

The therapeutic utility of (S)-bevantolol in managing mild to moderate hypertension and stable angina pectoris stems from its ability to simultaneously modulate two distinct G-protein coupled receptor (GPCR) pathways[2],[7].

  • β1​ -Adrenergic Pathway (Gs-Coupled): By antagonizing the β1​ -receptor, (S)-bevantolol prevents the activation of the Gs protein. This inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP). The subsequent decrease in Protein Kinase A (PKA) activity results in negative inotropic and chronotropic effects on the myocardium.

  • α1​ -Adrenergic Pathway (Gq-Coupled): Concurrently, (S)-bevantolol acts as an antagonist at the α1​ -receptor, blocking Gq protein activation. This halts the Phospholipase C (PLC) mediated cleavage of PIP2 into IP3 and DAG, thereby preventing the release of intracellular Ca²⁺ from the sarcoplasmic reticulum. This mechanism, combined with its direct calcium channel antagonism, induces peripheral vasodilation[1],[2].

Pathway cluster_beta Beta-1 Adrenergic Pathway (Gs) cluster_alpha Alpha-1 Adrenergic Pathway (Gq) Bev (S)-Bevantolol B1 Beta-1 Receptor Bev->B1 Antagonizes (pKi 7.83) A1 Alpha-1 Receptor Bev->A1 Antagonizes (pKi 6.90) Gs Gs Protein B1->Gs Activates cAMP cAMP Production Gs->cAMP Increases Gq Gq Protein A1->Gq Activates Ca2 Intracellular Ca2+ Gq->Ca2 Increases

Caption: Dual receptor antagonism of (S)-Bevantolol on Beta-1 and Alpha-1 signaling pathways.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To accurately quantify the receptor binding affinity (Ki) of (S)-bevantolol, a highly controlled, self-validating radioligand displacement assay is required. The protocol below details the causality behind each methodological choice to ensure scientific integrity.

Step-by-Step Methodology

Step 1: Tissue Preparation (Rat Cerebral Cortex)

  • Procedure: Homogenize isolated rat cerebral cortex in ice-cold hypotonic buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 × g for 15 minutes at 4°C to pellet the membrane fractions.

  • Causality: The rat cerebral cortex is utilized because it endogenously expresses high densities of both β1​ and α1​ receptors, providing a physiologically relevant matrix[1]. Hypotonic lysis ensures the removal of cytosolic components, isolating the membrane-bound GPCRs.

Step 2: Radioligand Selection and Incubation

  • Procedure: Resuspend the membrane pellet. For β1​ assays, incubate with 0.5 nM [³H]-CGP 12177. For α1​ assays, incubate with 0.2 nM [³H]-Prazosin[6].

  • Causality: [³H]-CGP 12177 is specifically chosen because it is a hydrophilic radioligand that selectively labels cell-surface β -receptors without becoming trapped in intracellular vesicles, thereby drastically reducing background noise[6].

Step 3: Competitive Displacement

  • Procedure: Introduce (S)-bevantolol in a concentration gradient ( 10−10 to 10−4 M) to the incubation mixture. Incubate for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Self-Validation (Controls): To define Non-Specific Binding (NSB), run parallel assays containing 10 µM of unlabeled propranolol (for β1​ ) or 10 µM phentolamine (for α1​ ). This ensures that the radioactivity measured is strictly due to specific receptor binding, validating the assay's integrity.

Step 4: Rapid Filtration and Detection

  • Procedure: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash filters three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Causality: Rapid filtration instantly separates the bound radioligand from the free radioligand without disrupting the established equilibrium. PEI pre-soaking neutralizes the negative charge of the glass fibers, preventing non-specific adherence of the radioligand.

Step 5: Data Analysis (Thermodynamic Validation)

  • Procedure: Calculate the IC50​ value using non-linear regression. Convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​
  • Causality: The IC50​ is dependent on the specific radioligand concentration ([L]) used in the assay. The Cheng-Prusoff equation normalizes this value against the radioligand's dissociation constant ( Kd​ ), yielding a true thermodynamic constant ( Ki​ ) that represents the intrinsic affinity of (S)-bevantolol for the receptor.

Workflow Step1 1. Membrane Preparation (Rat Cerebral Cortex) Step2 2. Radioligand Addition ([3H]-CGP 12177 / [3H]-Prazosin) Step1->Step2 Step3 3. (S)-Bevantolol Incubation (Concentration Gradient) Step2->Step3 Step4 4. Rapid Filtration (GF/B Glass Fiber Filters) Step3->Step4 Step5 5. Liquid Scintillation (Radioactivity Counting) Step4->Step5 Step6 6. Data Analysis (Cheng-Prusoff Ki Calculation) Step5->Step6

Caption: Step-by-step in vitro radioligand binding assay workflow for (S)-Bevantolol.

Conclusion

The in vitro pharmacological profile of (S)-bevantolol hydrochloride highlights its sophisticated mechanism of action. By combining high-affinity β1​ -adrenergic antagonism with moderate α1​ -adrenergic and calcium channel blockade, it offers a distinct hemodynamic profile[1],[2]. Rigorous, self-validating radioligand binding assays remain the gold standard for quantifying these stereospecific interactions, ensuring that the structural causality of the (S)-enantiomer is accurately translated into thermodynamic binding constants.

References

  • [1] MedChemExpress. rat alpha-1 adrenergic receptor | MedChemExpress (MCE) Life Science Reagents. 1

  • [6] MedChemExpress. Adrenergic Receptor | Agonists Antagonists | MedChemExpress. 6

  • [3] BenchChem. Application Note: Enantioselective Separation of Bevantolol Hydrochloride Isomers by Chiral HPLC. 3

  • [2] TCI EUROPE N.V. Bevantolol Hydrochloride | 42864-78-8 | TCI EUROPE N.V.. 2

  • [7] ResearchGate. Determination of bevantolol in human plasma using liquid chromatography-electrospray ionization tandem mass spectrometry and its application to a bioequivalence study. 7

  • [4] PMC - NIH. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. 4

  • [5] MDPI. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. 5

Sources

Foundational

Hepatic Biotransformation of (S)-Bevantolol Hydrochloride: A Mechanistic Guide to Human Liver Microsome Profiling

Executive Summary As drug development increasingly emphasizes stereoselective pharmacokinetics, understanding the precise metabolic fate of chiral molecules is critical. (S)-bevantolol hydrochloride is a highly selective...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly emphasizes stereoselective pharmacokinetics, understanding the precise metabolic fate of chiral molecules is critical. (S)-bevantolol hydrochloride is a highly selective β1​ -adrenergic receptor antagonist utilized in the management of hypertension and angina pectoris[1]. Unlike hydrophilic β -blockers that rely on renal clearance, bevantolol is highly lipophilic and undergoes extensive first-pass hepatic metabolism, with less than 1% of the parent compound excreted unchanged in urine[2].

This technical whitepaper provides an in-depth analysis of the metabolic pathways of the active (S)-enantiomer of bevantolol within human liver microsomes (HLMs). By mapping the cytochrome P450 (CYP450) dependent biotransformations—specifically via CYP3A4 and CYP2D6—and detailing a self-validating in vitro experimental workflow, this guide equips application scientists and pharmacokineticists with the foundational protocols required for robust drug-drug interaction (DDI) and clearance profiling.

Mechanistic Overview of (S)-Bevantolol Metabolism

The stereochemistry of aryloxypropanolamines dictates not only their pharmacodynamic affinity for β -receptors but also their susceptibility to specific hepatic isoenzymes[3]. The (S)-enantiomer of bevantolol is the primary eutomer responsible for β1​ blockade.

In human liver microsomes, the clearance of (S)-bevantolol is driven by two primary oxidative pathways:

  • O-demethylation: The dimethoxyphenethyl moiety undergoes rapid O-demethylation, predominantly catalyzed by CYP3A4 , which accounts for the vast majority (~95%) of its metabolic clearance[2]. This yields the primary metabolite, O-desmethyl bevantolol (M1).

  • Aromatic Hydroxylation: The toluene or dimethoxybenzene rings are subjected to hydroxylation, mediated stereoselectively by CYP2D6 [1]. This produces hydroxy bevantolol (M2), a metabolite that exhibits trace intrinsic sympathomimetic activity in preclinical models, though its clinical significance remains minimal due to rapid subsequent Phase II conjugation[2].

Following Phase I oxidation, these primary metabolites undergo glucuronidation before renal excretion[4].

G Parent (S)-Bevantolol Hydrochloride CYP3A4 CYP3A4 (Major Pathway) Parent->CYP3A4 CYP2D6 CYP2D6 (Minor/Stereoselective) Parent->CYP2D6 Met1 O-Desmethyl Bevantolol (M1) CYP3A4->Met1 O-demethylation Met2 Hydroxy Bevantolol (M2) CYP3A4->Met2 CYP2D6->Met2 Aromatic hydroxylation Phase2 Phase II Conjugation (Glucuronidation) Met1->Phase2 Met2->Phase2 Excretion Renal Excretion Phase2->Excretion

Figure 1: Cytochrome P450-mediated metabolic pathways of (S)-bevantolol in human liver microsomes.

Quantitative Pharmacokinetic Profile

To contextualize the in vitro microsomal data, it is necessary to benchmark the metabolic parameters against established pharmacokinetic profiles[2]. The table below summarizes the quantitative data associated with (S)-bevantolol's hepatic processing.

Table 1: In Vitro and Clinical Metabolic Parameters of (S)-Bevantolol

ParameterValuePrimary Enzyme / MechanismClinical Significance
Fraction Metabolized ( fm​ ) >99%CYP3A4, CYP2D6Negligible renal excretion of unchanged drug; highly dependent on hepatic function[5].
Primary Pathway 1 O-demethylationCYP3A4 (~95%)Forms O-desmethyl bevantolol (M1); highly susceptible to CYP3A4 inhibitors (e.g., ketoconazole)[2].
Primary Pathway 2 Aromatic HydroxylationCYP2D6 (Minor)Forms hydroxy bevantolol (M2); subject to CYP2D6 genetic polymorphism[1].
Elimination Half-life ( t1/2​ ) 1.5 - 2.2 hoursHepatic CYPsRapid clearance necessitates frequent dosing or extended-release formulations[2].

Experimental Protocol: HLM Incubation & Metabolite Profiling

As an application scientist, establishing a self-validating assay is paramount to ensure that the observed intrinsic clearance ( CLint​ ) is an accurate reflection of enzymatic activity rather than chemical instability or non-specific binding.

The Self-Validating System Design

This protocol incorporates two critical control arms to guarantee data integrity:

  • Minus-NADPH Control: Omitting the cofactor ensures that any depletion of (S)-bevantolol is strictly dependent on CYP450 oxidative metabolism.

  • Heat-Inactivated Control: Utilizing microsomes denatured at 90°C for 10 minutes rules out non-specific binding of the highly lipophilic (S)-bevantolol to microsomal lipid membranes.

Step-by-Step Methodology

Step 1: Reagent and Matrix Preparation

  • Thaw pooled Human Liver Microsomes (HLMs) on ice to preserve enzymatic integrity.

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ . Causality: The physiological pH and magnesium ions are critical for optimal CYP450 structural conformation and electron transfer.

Step 2: Pre-Incubation

  • In a 96-well plate, combine HLMs (final protein concentration: 0.5 mg/mL) and (S)-bevantolol (final concentration: 1 μ M) in the phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes. Causality: This allows the lipophilic drug to equilibrate with the microsomal membranes before the reaction begins, preventing artificial lag phases in the kinetic curve.

Step 3: Reaction Initiation

  • Initiate the reaction by adding a pre-warmed NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH). Causality: A regenerating system is utilized instead of direct NADPH addition to sustain a constant cofactor concentration over the 60-minute incubation, preventing product inhibition by NADP+ .

Step 4: Timed Aliquot Sampling

  • At designated time points (0, 15, 30, 45, and 60 minutes), remove 50 μ L aliquots from the reaction mixture.

Step 5: Quenching and Precipitation

  • Immediately dispense the 50 μ L aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., propranolol or betaxolol)[1]. Causality: The 3:1 ratio of organic solvent instantly denatures the CYP enzymes, halting the reaction at the exact time point, while simultaneously precipitating microsomal proteins.

Step 6: Centrifugation & LC-MS/MS Analysis

  • Vortex the quenched samples for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C[1].

  • Transfer the clear supernatant to autosampler vials for LC-MS/MS quantification of the parent (S)-bevantolol and the M1/M2 metabolites.

Workflow Step1 1. Matrix Preparation Thaw HLMs & Buffer Step2 2. Pre-Incubation Add (S)-Bevantolol (37°C, 5 min) Step1->Step2 Step3 3. Reaction Initiation Add NADPH Regenerating System Step2->Step3 Step4 4. Timed Incubation 0, 15, 30, 45, 60 min aliquots Step3->Step4 Step5 5. Quenching Add Ice-Cold Acetonitrile + IS Step4->Step5 Step6 6. Centrifugation 14,000 rpm, 10 min, 4°C Step5->Step6 Step7 7. LC-MS/MS Analysis Quantify Parent & Metabolites Step6->Step7

Figure 2: Step-by-step experimental workflow for HLM incubation and metabolite extraction.

Conclusion

The metabolic profiling of (S)-bevantolol hydrochloride in human liver microsomes highlights the critical interplay between lipophilicity and hepatic clearance. Because the drug relies almost entirely on CYP3A4-mediated O-demethylation and CYP2D6-mediated aromatic hydroxylation[1][2], it is highly susceptible to drug-drug interactions when co-administered with strong CYP3A4 inhibitors. By utilizing the self-validating HLM incubation protocol outlined in this guide, researchers can accurately quantify intrinsic clearance rates, map stereoselective metabolite formation, and scale these in vitro findings to predict in vivo pharmacokinetic behavior.

References

  • [1] BenchChem. Application Note: Quantitative Analysis of Bevantolol Hydrochloride in Human Plasma by LC-MS/MS. Available at:

  • [3] MDPI. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Available at:

  • [4] Google Patents. Combination of (s)-amlodipine and a beta-blocker, and methods for reducing hypertension. Available at:

  • [2] BenchChem. A Comparative Analysis of the Pharmacokinetic Profiles of Bevantolol Hydrochloride and Bisoprolol. Available at:

  • [5] PubMed. Renal Hemodynamics and Pharmacokinetics of Bevantolol in Patients With Impaired Renal Function. Available at:

Sources

Exploratory

Toxicological Evaluation of (S)-Bevantolol Hydrochloride in Animal Models: A Comprehensive Technical Guide

Executive Summary (S)-Bevantolol hydrochloride is the active enantiomer of a well-characterized cardioselective β1​ -adrenergic receptor antagonist. While traditionally utilized for the management of hypertension and ang...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-Bevantolol hydrochloride is the active enantiomer of a well-characterized cardioselective β1​ -adrenergic receptor antagonist. While traditionally utilized for the management of hypertension and angina pectoris, recent clinical repurposing efforts have identified its potential as a Vesicular Monoamine Transporter 2 (VMAT2) inhibitor for neurodegenerative conditions like Huntington's disease. This whitepaper provides an authoritative, in-depth framework for the toxicological evaluation of (S)-bevantolol hydrochloride in animal models, synthesizing mechanistic pharmacology, quantitative toxicity metrics, and self-validating experimental protocols.

Pharmacological Context & Mechanism of Action

Bevantolol hydrochloride is a cardioselective β1​ -blocker that lacks significant intrinsic sympathomimetic activity but possesses weak membrane-stabilizing and vasodilatory properties 1[1]. The pharmacological activity of bevantolol is highly stereospecific, with the (S)-(-)-enantiomer responsible for the primary therapeutic effects 2[2].

Beyond its cardiovascular applications, (S)-bevantolol (investigated under the developmental code SOM3355) has been identified as a functional inhibitor of VMAT2 3[3]. Unlike traditional VMAT2 inhibitors like tetrabenazine, bevantolol exhibits a distinct binding profile, inhibiting dopamine transmission without inducing severe catalepsy or depressive side effects in animal models 4[4].

MOA Bevantolol (S)-Bevantolol HCl Beta1 Beta-1 Adrenergic Receptor (Heart) Bevantolol->Beta1 Competitive Antagonism VMAT2 VMAT2 Transporter (CNS) Bevantolol->VMAT2 Functional Inhibition cAMP cAMP Production ↓ Beta1->cAMP Reduces DA Vesicular Dopamine Storage ↓ VMAT2->DA Blocks uptake Ca2 Intracellular Ca2+ ↓ cAMP->Ca2 Decreases Heart Negative Inotropy & Chronotropy Ca2->Heart Cardiovascular Effect Chorea Reduction of Chorea (Huntington's Disease) DA->Chorea Neurological Effect

Divergent signaling pathways of (S)-Bevantolol mediating cardiovascular and neurological effects.

Quantitative Toxicological Profile

Understanding the baseline acute toxicity is a prerequisite for designing subacute and chronic safety studies. Bevantolol hydrochloride is rapidly absorbed (>85% oral bioavailability) and undergoes moderate first-pass metabolism, with approximately 72% excreted via urine 5[5]. The acute toxicity profile classifies the compound as harmful if swallowed, with established median lethal dose (LD50) values across rodent models 6[6].

Table 1: Acute Toxicity Metrics for Bevantolol Hydrochloride

SpeciesRoute of AdministrationParameterValueToxicity Category (GHS)
MouseOralLD50419 mg/kgCategory 4
RatOralLD50460 mg/kgCategory 4
RatIntraperitoneal (IP)LD50130 mg/kgCategory 3

(Data synthesized from standardized safety data sheets and toxicological screening 7[7], 8[8])

Causality in Experimental Choices (E-E-A-T Framework)

In drug development, the selection of experimental models and parameters must be rigorously justified to ensure translational reliability:

  • Species Selection: Rats are selected for general acute and sub-chronic toxicity due to their well-mapped metabolic pathways, which closely mirror the hepatic first-pass metabolism of bevantolol 5[5]. However, for cardiovascular safety pharmacology, Beagle dogs are the gold standard. Their cardiac electrophysiology (e.g., QT interval dynamics) is highly predictive of human responses to β1​ -adrenergic blockade.

  • Enantiomeric Purity: Because bevantolol possesses a chiral center, the (S)- and (R)-enantiomers exhibit divergent pharmacokinetic and toxicological profiles 9[9]. Administering a racemic mixture in toxicity studies can mask enantiomer-specific off-target effects. Therefore, chiral purity must be validated prior to dosing, typically utilizing capillary electrophoresis (CE) or chiral HPLC 10[10].

  • VMAT2 vs. VMAT1 Selectivity: Unlike tetrabenazine, bevantolol also inhibits VMAT13[3]. Toxicological models must therefore account for potential peripheral neuroendocrine toxicity, as VMAT1 is expressed in neuroendocrine cells of the gastrointestinal tract and adrenal medulla.

Methodological Framework: In Vivo Toxicological Evaluation

To ensure scientific integrity and reproducibility, the following self-validating protocols are designed for the preclinical evaluation of (S)-bevantolol HCl.

Workflow Start Test Article: (S)-Bevantolol HCl (Chiral Purity >99%) Acute Acute Oral Toxicity (Rodent Model) Start->Acute Phase 1 Subchronic 28-Day Repeat-Dose (Rodent & Non-Rodent) Start->Subchronic Phase 2 SafetyPharm Safety Pharmacology (Telemetry in Dogs) Start->SafetyPharm Phase 2 Analysis Histopathology & Toxicokinetics (TK) Acute->Analysis Subchronic->Analysis SafetyPharm->Analysis NOAEL Determine NOAEL & Human Equivalent Dose Analysis->NOAEL Data Integration

Stepwise experimental workflow for evaluating the safety profile of (S)-Bevantolol HCl.

Protocol A: Acute Oral Toxicity Study (Up-and-Down Procedure)

Objective: To determine the precise LD50 and identify target organs of acute toxicity.

  • Animal Preparation: Fast nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old) overnight prior to dosing.

  • Test Article Formulation: Dissolve (S)-bevantolol HCl in sterile water or 0.5% methylcellulose to achieve a homogenous suspension. Self-Validation: Validate concentration and chiral stability via HPLC prior to administration.

  • Dosing Strategy: Utilize a sequential dosing progression. Start at 175 mg/kg, moving to 550 mg/kg based on survival, targeting the known ~460 mg/kg threshold6[6]. Administer via oral gavage (max volume 10 mL/kg).

  • Clinical Observation: Monitor continuously for the first 4 hours, focusing on signs of β -blockade overdose: bradycardia, lethargy, respiratory depression, and potential CNS signs (due to VMAT2 inhibition).

  • Necropsy & Pathology: Euthanize surviving animals at Day 14. Perform gross necropsy with mandatory histological examination of the heart, liver, and brain (striatum).

Protocol B: 28-Day Repeat-Dose Toxicity & Toxicokinetics

Objective: To establish the No Observed Adverse Effect Level (NOAEL) and evaluate cumulative toxicity.

  • Group Assignment: Randomize Wistar rats into four groups: Vehicle Control, Low Dose (10 mg/kg/day), Mid Dose (30 mg/kg/day), and High Dose (100 mg/kg/day).

  • Administration: Daily oral gavage for 28 consecutive days.

  • Toxicokinetic (TK) Sampling: Collect blood via the tail vein on Day 1 and Day 28 at pre-dose, 0.5h, 1h, 2h, 4h, 8h, and 24h post-dose. Analyze plasma for (S)-bevantolol and its primary metabolites using LC-MS/MS to assess exposure and potential bioaccumulation.

  • Cardiovascular Monitoring: On Days 1, 14, and 28, utilize non-invasive tail-cuff plethysmography to measure systolic/diastolic blood pressure and heart rate 2 hours post-dose (expected Tmax​ ).

  • Endpoint Analysis: At Day 29, perform complete hematology, serum clinical chemistry (focusing on AST, ALT, and BUN), and comprehensive histopathology of 40+ standard tissues.

Protocol C: Cardiovascular Safety Pharmacology (Telemetry)

Objective: To rigorously assess the impact of (S)-bevantolol on cardiac electrophysiology, specifically QT interval prolongation.

  • Surgical Implantation: Surgically implant telemetry transmitters into adult Beagle dogs to continuously record ECG, blood pressure, and body temperature. Allow a 2-week recovery period.

  • Latin Square Design: Utilize a crossover design where each dog receives vehicle and three ascending doses of (S)-bevantolol HCl with a 7-day washout period between doses.

  • Data Acquisition: Record baseline parameters for 2 hours pre-dose. Post-dose, record continuously for 24 hours.

  • Analysis: Extract PR, QRS, QT, and RR intervals. Apply Fridericia's formula to calculate the corrected QT interval (QTc). Self-Validation: The protocol requires that the vehicle control arm shows no statistically significant diurnal QTc drift to validate the baseline stability of the model.

References

  • MIMS Malaysia. "Bevantolol: Uses & Dosage." MIMS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAj5iiW5gv1NgwFgh3FMuYJjs4WgeXhMT7YcEDNG_ooFGFBBQKQXY2K-vUHEWO2o5XAJrKvv8Pc2ehamQyCSl5jzWzIrnLcusVjjrM2Z_sE2SDHSjwqxPlLAa9nqgg0IDFvvdsP3phlKI6gyeInipi7UMrnhNGZQ7rwi0=]
  • BenchChem. "Stereospecific Properties of Bevantolol Hydrochloride." BenchChem Technical Guides.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0G4zWrFdWq3lY5wnMhGb4fdePcS2e3DWVaGdH7DY2s6qBAn7oY35Bz8qYQFlEpNKZ-buBVDfdtUMTAqayjubvUeTZbGa68jgzWQxCXwSvgMFMzTtQp_5aUUhfxvk4iN7dELz5CWteb-EhRk3Jtb_OflbxYHxvO0-79_8QQLMtmma9mU0y1s5-_tpmh-XoB8DpskBTNnqhIGndMg1oNIdMUEJ0BeOR8A_Z1-HCRt8zriDpC18iVW_lQpk=]
  • ClinicalTrials.gov. "CLINICAL STUDY PROTOCOL SOMCT03 / SOM3355." U.S. National Library of Medicine.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTcYRlnl8OMjaz9zRPCsktw7HvicxJS9bYxf3E63V-PRugXHso7UTLScsNAM2KAbPugBjeDbH2LWpyFGlJjC6bDkTnmzkNZQTy0wxy_x41sNszc52BEWZhRWDyUsCskEuqfgT-tql-RJkFbSs9iym7ybH0VzbxOplP-my8xzlVxA==]
  • MDPI. "Huntington's Disease: Complex Pathogenesis and Therapeutic Strategies." International Journal of Molecular Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9hRlMLzRyJVzsniHQ0mqo13NqRxAEUVaFXHtXJzGJiSsPKPGE_EBpGCX3vRaPIms1lbFcLXxF4aZ2D7IWUycvxG00-2NtDr9JlIqUnwRdLQi6on9XR2eVyTRwHcTcMaXE4Ss=]
  • Zhejiang University. "ADMET-Absorption, Distribution, Metabolism, Excretion, and Toxicity: Bevantolol." ZJU ADMET Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlHG4n9v3Dk4HAtZJgqMX7Qib8ZBgCDZDop9uU_yPUF-MsNW5pQQkByClnmvJ2gnhXyL9i1azc186HHaSYtD3mHZHVmp1THdfFDhHrEqd8atWLH5zr2JXrikbh43OqdfzYP4BXWNjFLhVHPQ==]
  • Cayman Chemical. "GHS07 - Safety Data Sheet: Bevantolol (hydrochloride)." Cayman Chemical.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmGnT3s8dku_w1HxcGiid_ofMYEyYcZCYQDvgBt12obdxBsV-4DVE7JV6g3wEPWcK9lTtJ-XoK9PujhD2jAZPYFQSdbZffh_mcDtBhb40S29TmVDeO-h0GQGWIk66zpZvqkJgml7GVH1A=]
  • BenchChem. "Preliminary Toxicological Screening of Bevantolol Hydrochloride: A Technical Guide." BenchChem Technical Guides.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFibqgrgWavvZENuxZQJIQhtKHPym9MELYN0M9lNWNCpTQlcKWNiM8sbHORCW0NzcwDOBDRIxuf68M1InscPZfgNirAGzaKkzHF5CTg6KtZ-t7K5WqhYLpHDTFjInXiRvgx_3U87g7-maNV6-ccwvrG9c_15kvYdfXpIEr_ej2X4KoGaHmAgPRt1-5Hf0e7vDiP5Eyjs6S1Wpw-404xkrpM4tWPZB9uZOC9xY-Pf-A=]
  • Santa Cruz Biotechnology. "Bevantolol HCl Safety Data." SCBT.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF62CBHajB934eP0p6n-AoACkIpIr1ToS5lBkNY1erdyMZ3eRhhsEE9nQmyiQGpKYU38x9IMBIwIdYgQDm7GNgjTk1KKkkke-sxLJTt1n6DvH_Qgrx5M8dHx3Z13gw6YucV9CQ]
  • BenchChem. "Application Note: Enantioselective Separation of Bevantolol Hydrochloride Isomers by Chiral HPLC." BenchChem Technical Guides.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq-o2bKGmcfuamcm4c80BoTePO0lnWmr7qmIniGYfsEtjCvSLKlHJg44uIefuiXTHGjwlheKvgCpSYYy5w7koFelCDEkUWvrJ_D5Zy_88mJuhw4SuitH9YNgWHVAoEP7srYt59CxVhXBmPXAYegcSFMFZXx2_nZxymKrBztejzlG9LhxHhMzP-VzYvN3-s7StjYHhVrBP0Q_x6xJmmrV1PptOV1Qcty3RjjIWRh_IO1cYc7jAkPZWmgZ3ibJE=]
  • KoreaScience. "Chiral Purity Test of Bevantolol by Capillaryelectrophoresis and High Performance Liquid Chromatography." Korea Institute of Science and Technology Information.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsMiuiKt1dyoNKxojLHh2XediIffnbyvJBC1W7Ff9Y-wYdAH8ijjSnmNNMXmH_nT0CFin53XxOGyHuDL4hZ3j6AN8bX1ppiCAfioR5ZSpS57O9wZRDtROsvS9hfTNoqNOEhPncvFr0kvI2iQq_078IK7ki]

Sources

Protocols & Analytical Methods

Method

Application Note: A Systematic Approach to Chiral HPLC Method Development for the Enantioselective Separation of Bevantolol Hydrochloride

Abstract This comprehensive guide details a robust and systematic methodology for developing a chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of Bevantolol hydrochloride....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details a robust and systematic methodology for developing a chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of Bevantolol hydrochloride. Bevantolol, a beta-adrenergic blocker, contains a single stereogenic center, resulting in (S)- and (R)-enantiomers which may exhibit different pharmacological and toxicological profiles.[1] Consequently, the ability to accurately separate and quantify these enantiomers is critical for pharmaceutical development, quality control, and pharmacokinetic studies.[1][2] This document provides a field-proven strategy, moving from initial chiral stationary phase (CSP) screening to mobile phase optimization, and presents two detailed, validated protocols using polysaccharide-based CSPs. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the methods effectively.

Introduction: The Imperative of Chiral Separation for Bevantolol

Bevantolol hydrochloride is a potent β1-adrenoceptor antagonist that also exhibits some α1-adrenoceptor blocking activity, making it effective for treating conditions like hypertension and angina.[3][4] Like many beta-blockers, Bevantolol is a chiral compound, typically administered as a racemic mixture.[4] However, it is a well-established principle in pharmacology that enantiomers of a chiral drug can have dramatically different bioactivities; one enantiomer may be therapeutically active while the other could be inactive, less active, or even contribute to adverse effects.[2][5] For instance, with the beta-blocker Pindolol, only the (S)-form is the active stereoisomer.[6]

Therefore, regulatory agencies and pharmaceutical developers place a high priority on the stereoselective analysis of such drugs. Chiral HPLC is the preeminent technique for this purpose, offering high resolution and sensitivity for the direct separation of enantiomers.[1][7] This application note serves as a practical guide for developing a reliable chiral HPLC method for (S)- and (R)-Bevantolol.

The Method Development Strategy: A Logic-Driven Workflow

A trial-and-error approach to chiral method development can be exceedingly time-consuming and inefficient.[8] A more strategic process involves a systematic screening of a select number of columns and mobile phases with a high probability of success, followed by methodical optimization.

Pillar 1: Chiral Stationary Phase (CSP) Selection

The choice of the CSP is the most critical factor in achieving chiral separation. For beta-blockers and a wide range of other pharmaceutical compounds, polysaccharide-based CSPs have demonstrated unparalleled success and versatility.[2][8][9] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions.

  • Initial Screening Recommendations: A high success rate can be achieved by screening with a small set of complementary polysaccharide columns.[8] For Bevantolol, a basic compound, the following are excellent starting points:

    • Amylose-Based CSP: An amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD-H, Chiralpak IA). These are known to be effective for a broad range of chiral compounds, including beta-blockers.

    • Cellulose-Based CSP: A cellulose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralcel OD, Chiralpak IB). These often provide complementary selectivity to their amylose counterparts.[1][2]

The use of modern, immobilized polysaccharide CSPs offers a significant advantage, as they are compatible with a much wider range of organic solvents, opening up new possibilities for method development that are not possible with traditional coated phases.[2]

Pillar 2: Mobile Phase Selection and Optimization

For polysaccharide CSPs, Normal Phase (NP) chromatography is the most common and often most successful mode.

  • Solvent System: The standard mobile phase consists of a non-polar alkane (typically n-hexane) and an alcohol modifier (e.g., ethanol or 2-propanol). The alcohol modifier is the strong solvent; adjusting its concentration is the primary way to control the retention time of the analytes.[8]

  • The Critical Role of the Additive: Bevantolol is a basic compound containing a secondary amine. When analyzing basic compounds on silica-based CSPs, it is essential to add a small amount of a basic additive to the mobile phase.

    • Causality: The additive (e.g., diethylamine - DEA, or triethylamine - TEA) acts as a competitor for any acidic silanol sites on the silica surface that are not covered by the chiral selector. This prevents strong, non-enantioselective interactions that lead to severe peak tailing and poor resolution. The additive is crucial for obtaining sharp, symmetrical peaks and achieving good separation.[6] A concentration of 0.1% (v/v) is a standard starting point.[6][8][10]

The following diagram illustrates the logical workflow for chiral method development.

G Chiral HPLC Method Development Workflow for Bevantolol cluster_0 Phase 1: Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Finalization start Define Analyte (Bevantolol HCl, Basic) csp_screen Select High-Probability CSPs (Polysaccharide-Based) start->csp_screen amylose Amylose CSP (e.g., Chiralpak AD-H) csp_screen->amylose Test Both cellulose Cellulose CSP (e.g., Chiralcel OD-H) csp_screen->cellulose Test Both mp_screen_a Mobile Phase Screen (Hexane/EtOH/0.1% DEA) amylose->mp_screen_a mp_screen_b Mobile Phase Screen (Hexane/IPA/0.1% DEA) cellulose->mp_screen_b evaluation Evaluate Results (Retention, Resolution, Peak Shape) mp_screen_a->evaluation mp_screen_b->evaluation optimization Optimize Lead Candidate Adjust Alcohol % for Retention Adjust Additive for Peak Shape evaluation->optimization Separation Achieved no_sep No Separation? Try Alternative CSP Class (e.g., Macrocyclic Glycopeptide) evaluation->no_sep No/Poor Separation final_method Final Validated Method optimization->final_method G Principle of Chiral Recognition on a CSP cluster_0 System Components cluster_1 Interaction & Outcome analyte Racemic Bevantolol ((S)- and (R)-Enantiomers) interaction Transient Diastereomeric Complexes (Analyte-CSP Interaction) analyte->interaction csp Chiral Stationary Phase (CSP) (e.g., Amylose Derivative) csp->interaction mobile_phase Mobile Phase (Hexane/Alcohol + DEA) mobile_phase->interaction modulates strength outcome Differential Retention Times = Enantioseparation interaction->outcome

Sources

Application

Application Notes and Protocols for (S)-Bevantolol Hydrochloride as a Beta-Blocker Standard

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of (S)-Bevantolol Hydrochloride in Beta-Adrenergic Receptor Research (S)-Bevantolol hydrochloride is a cardioselective beta-1 adrener...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of (S)-Bevantolol Hydrochloride in Beta-Adrenergic Receptor Research

(S)-Bevantolol hydrochloride is a cardioselective beta-1 adrenergic receptor antagonist that has been a subject of significant research in the management of cardiovascular conditions such as hypertension and angina pectoris.[1][2][3] As a member of the beta-blocker class of drugs, its principal mechanism of action is the competitive inhibition of catecholamines, like epinephrine, at beta-1 (β1) adrenergic receptors, which are predominantly located in the cardiac tissue.[2][4] This antagonism leads to a reduction in heart rate and myocardial contractility, consequently decreasing blood pressure and the heart's oxygen demand.[1] While initially developed for therapeutic use, its well-defined pharmacological profile makes the (S)-enantiomer an excellent standard for in vitro assays designed to characterize new chemical entities targeting beta-adrenergic receptors.

These application notes provide detailed protocols for utilizing (S)-Bevantolol hydrochloride as a reference standard in two fundamental in vitro assays: radioligand binding assays to determine receptor affinity (Ki) and cAMP functional assays to assess functional potency (IC50).

Understanding the Mechanism of Action: A Foundation for Assay Design

(S)-Bevantolol hydrochloride's therapeutic and research utility stems from its relatively high selectivity for β1-adrenoceptors.[3][5] Beta-adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like norepinephrine and epinephrine, activate intracellular signaling cascades.[6] Specifically, β1-adrenergic receptor activation leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP).[7] This elevation in cAMP activates protein kinase A (PKA), leading to various physiological responses, including increased heart rate and contractility.[8]

(S)-Bevantolol, as a competitive antagonist, binds to the β1-receptor, preventing the binding of endogenous agonists and thereby inhibiting this signaling pathway.[2] Some studies also suggest that bevantolol may have some activity at alpha-1 (α1) adrenergic receptors and act as a calcium channel antagonist, though its primary and most characterized activity is as a β1-blocker.[9][10] The (S)-enantiomer is the more active form, making it the appropriate choice for a standard in these assays.

The following diagram illustrates the canonical β1-adrenergic receptor signaling pathway and the inhibitory action of (S)-Bevantolol.

G_protein_signaling cluster_membrane Cell Membrane beta_receptor β1-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts epinephrine Epinephrine (Agonist) epinephrine->beta_receptor Binds & Activates bevantolol (S)-Bevantolol (Antagonist) bevantolol->beta_receptor Binds & Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Physiological Response (e.g., Increased Heart Rate) pka->response Phosphorylates Downstream Targets caption β1-Adrenergic Receptor Signaling and Antagonism by (S)-Bevantolol.

Caption: β1-Adrenergic Receptor Signaling and Antagonism by (S)-Bevantolol.

Physicochemical Properties of (S)-Bevantolol Hydrochloride

A clear understanding of the physicochemical properties of (S)-Bevantolol hydrochloride is crucial for accurate stock solution preparation and handling.

PropertyValueSource
Molecular Formula C₂₀H₂₈ClNO₄[11]
Molecular Weight 381.9 g/mol [11]
Appearance White to almost white powder/crystal[4]
Solubility Soluble in DMSO (~30 mg/mL) and dimethyl formamide (~30 mg/mL). Sparingly soluble in aqueous buffers. Water solubility is approximately 2 mg/mL.[12]
Storage Store at 2-8°C, desiccated.[4]

Note on Solubility: For aqueous solutions, it is recommended to first dissolve (S)-Bevantolol hydrochloride in a small amount of DMSO and then dilute with the aqueous buffer of choice to achieve the desired concentration.[12] It is advisable not to store the aqueous solution for more than one day to ensure stability.[12]

In Vitro Assay Protocols

The following protocols are designed to be robust and reproducible, providing a framework for the characterization of beta-blockers using (S)-Bevantolol hydrochloride as a standard.

Protocol 1: Radioligand Binding Assay for Determining Binding Affinity (Ki)

Radioligand binding assays are the gold standard for quantifying receptor density and ligand affinities.[13] This protocol describes a competition binding assay to determine the binding affinity (Ki) of a test compound for the β1-adrenergic receptor, using (S)-Bevantolol hydrochloride as the reference competitor.

Principle: This assay measures the ability of an unlabeled compound (the test compound or (S)-Bevantolol) to compete with a radiolabeled ligand for binding to the β1-adrenergic receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value, a measure of the compound's binding affinity, can then be calculated from the IC50.

Workflow Diagram:

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (e.g., from CHO-K1 cells expressing human β1-AR) start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, and Competition Binding Wells) prep_membranes->setup_assay add_reagents Add Membranes, Radioligand (e.g., [³H]-CGP 12177), and Competitor ((S)-Bevantolol or Test Compound) setup_assay->add_reagents incubate Incubate to Reach Binding Equilibrium add_reagents->incubate filter Rapidly Filter through Glass Fiber Filters to Separate Bound and Free Radioligand incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash scintillation Measure Radioactivity using a Scintillation Counter wash->scintillation analyze Analyze Data: Calculate IC50 and Ki scintillation->analyze end End analyze->end caption Workflow for Radioligand Competition Binding Assay.

Caption: Workflow for Radioligand Competition Binding Assay.

Materials and Reagents:

  • Cell Line: A stable cell line expressing the human recombinant β1-adrenergic receptor, such as CHO-K1 cells.[14]

  • (S)-Bevantolol hydrochloride: As the reference standard.

  • Test Compound: The compound to be characterized.

  • Radioligand: A suitable radiolabeled antagonist for the β1-adrenergic receptor, for example, [³H]-CGP 12177.

  • Non-specific Binding Control: A high concentration of a non-selective beta-blocker, such as propranolol.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold binding buffer.

  • Scintillation Cocktail.

  • 96-well plates, glass fiber filters, and a cell harvester.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture CHO-K1 cells expressing the human β1-adrenergic receptor to confluency.

    • Harvest the cells and homogenize them in cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.[15]

    • Wash the membrane pellet and resuspend it in binding buffer.

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[15]

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Wells containing membranes and radioligand.

      • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of propranolol (e.g., 10 µM).

      • Competition Binding: Wells containing membranes, radioligand, and varying concentrations of (S)-Bevantolol hydrochloride or the test compound. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

  • Incubation:

    • Add the membrane preparation, radioligand (at a concentration close to its Kd), and competitor to the wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[15]

  • Filtration and Washing:

    • Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester.[15] This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Measurement of Radioactivity:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the competition binding (CPM) for each concentration of the competitor.

  • Generate a Competition Curve: Plot the specific binding (as a percentage of the maximal specific binding) against the logarithm of the competitor concentration.

  • Determine the IC50: Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the Ki: Use the Cheng-Prusoff equation to calculate the Ki value from the IC50:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Expected Results for (S)-Bevantolol:

Based on literature, Bevantolol exhibits a high affinity for the β1-adrenergic receptor. The pKi (the negative logarithm of the Ki) for bevantolol at the β1-receptor in rat cerebral cortex has been reported to be 7.83.[9] The pKi for the β2-receptor was reported as 6.23, demonstrating its selectivity for the β1 subtype.[9]

Receptor SubtypepKiKi (nM)
β1-Adrenergic Receptor 7.83~14.8
β2-Adrenergic Receptor 6.23~589

Note: These values are from rat tissue and may vary in a recombinant human system.

Protocol 2: cAMP Functional Assay for Determining Potency (IC50)

This protocol describes a functional assay to measure the ability of (S)-Bevantolol hydrochloride to inhibit the agonist-stimulated production of cAMP in cells expressing the β1-adrenergic receptor.

Principle: In this assay, cells are stimulated with a β-adrenergic agonist (e.g., isoproterenol) to increase intracellular cAMP levels. The ability of an antagonist, like (S)-Bevantolol, to inhibit this agonist-induced cAMP production is measured. The concentration of the antagonist that causes a 50% reduction in the agonist-stimulated cAMP response is the IC50 value, which is a measure of its functional potency.

Workflow Diagram:

cAMP_Assay_Workflow start Start seed_cells Seed β1-AR Expressing Cells into a 96-well plate and culture start->seed_cells pre_incubate Pre-incubate cells with varying concentrations of (S)-Bevantolol or Test Compound seed_cells->pre_incubate stimulate Stimulate cells with a fixed concentration of a β-agonist (e.g., Isoproterenol) pre_incubate->stimulate incubate Incubate to allow for cAMP accumulation stimulate->incubate lyse_cells Lyse cells to release intracellular cAMP incubate->lyse_cells detect_camp Detect and quantify cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or luminescence-based) lyse_cells->detect_camp analyze Analyze Data: Generate a dose-response curve and calculate IC50 detect_camp->analyze end End analyze->end caption Workflow for cAMP Functional Assay.

Caption: Workflow for cAMP Functional Assay.

Materials and Reagents:

  • Cell Line: A stable cell line expressing the human recombinant β1-adrenergic receptor (e.g., CHO-K1 or HEK293).[14][16]

  • (S)-Bevantolol hydrochloride: As the reference antagonist.

  • Test Compound: The compound to be characterized.

  • Agonist: A non-selective β-adrenergic agonist, such as isoproterenol.

  • Cell Culture Medium and Supplements.

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, ELISA, or luminescence-based kits).[17][18]

  • 96-well cell culture plates.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed the β1-AR expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of (S)-Bevantolol hydrochloride and the test compound.

    • Remove the culture medium from the cells and replace it with a buffer containing the different concentrations of the antagonists.

    • Pre-incubate the cells with the antagonists for a specified time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation:

    • Add a fixed concentration of the agonist (isoproterenol) to the wells. The concentration of the agonist should be one that elicits a submaximal response (e.g., the EC80) to allow for the detection of inhibition.

    • Incubate the plate for a time sufficient to allow for cAMP accumulation (e.g., 30 minutes) at 37°C.[19]

  • Cell Lysis and cAMP Detection:

    • Terminate the stimulation by lysing the cells according to the instructions of the chosen cAMP assay kit.

    • Proceed with the detection and quantification of cAMP levels as per the kit's protocol.

Data Analysis:

  • Generate a Dose-Response Curve: Plot the measured cAMP levels (or the signal from the detection kit) against the logarithm of the antagonist concentration.

  • Determine the IC50: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated response.

Self-Validating Systems and Quality Control

For both assays, it is imperative to include appropriate controls to ensure the validity of the results.

  • Positive Control: (S)-Bevantolol hydrochloride serves as the positive control, and the obtained Ki or IC50 values should be within the expected range based on historical data or literature.

  • Negative Control: A vehicle control (e.g., DMSO at the same final concentration used for the test compounds) should be included to establish the baseline response.

  • Assay Performance Metrics: For each assay run, monitor key parameters such as the signal-to-background ratio, Z'-factor (for HTS applications), and the consistency of the positive and negative controls.

Conclusion

(S)-Bevantolol hydrochloride provides a reliable and well-characterized standard for the in vitro assessment of new chemical entities targeting β1-adrenergic receptors. The detailed protocols for radioligand binding and cAMP functional assays outlined in these application notes offer a robust framework for determining the affinity and potency of novel beta-blockers. By adhering to these methodologies and incorporating rigorous quality control measures, researchers can generate high-quality, reproducible data to advance their drug discovery and development programs.

References

  • What is Bevantolol Hydrochloride used for? (2024, June 14). Vertex AI Search.
  • Löfdahl, C. G., & Svedmyr, N. (1984).
  • ValiScreen Human Adrenergic β1 Cell Line, CHO-K1 Cells. Revvity.
  • The Discovery and Development of Bevantolol Hydrochloride: A Technical Guide. Benchchem.
  • Bevantolol hydrochloride | β1/α1-adrenergic Receptor Antagonist. MedChemExpress.
  • Frishman, W. H., Goldberg, R. J., & Benfield, P. (1988). Bevantolol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and angina pectoris. Drugs, 35(1), 1–21.
  • Post, J. D., & Insel, P. A. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current protocols, 4(1), e958.
  • BEVANTOLOL HYDROCHLORIDE. Inxight Drugs.
  • Pharmacology of bevantolol hydrochloride. (1986). The American journal of cardiology, 58(9), 1E–11E.
  • Bevantolol | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
  • Human β2 Adrenergic Receptor Cell Line.
  • Brodde, O. E., & Michel, M. C. (1990). Expression and function of beta-adrenergic receptors in human hematopoietic cell lines. Blood, 76(4), 796–802.
  • Bevantolol Hydrochloride | C20H28ClNO4 | CID 39324. PubChem.
  • Bevantolol Hydrochloride | 42864-78-8. TCI EUROPE N.V.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • The β2-adrenergic receptor in the apical membrane of intestinal enterocytes senses sugars to stimulate glucose uptake
  • Bevantolol hydrochloride. Chem-Impex.
  • Bevantolol Hydrochloride ≥98% (HPLC). Sigma-Aldrich.
  • PRODUCT INFORM
  • Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services.
  • Study design of (A) competition radioligand binding assay to quantify β...
  • cAMP-Glo™ Assay Quick Protocol #FB088.
  • Detection of β-Adrenergic Receptors by Radioligand Binding.
  • Baker, J. G., Kemp, P., March, J., Fretwell, L., Hill, S. J., & Gardiner, S. M. (2011). Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 25(11), 3906–3916.
  • Madden, K. S., Szpunar, M. J., & Brown, E. B. (2011). β-Adrenergic receptors (β-AR) regulate VEGF and IL-6 production by divergent pathways in high β-AR-expressing breast cancer cell lines.
  • Che, T., Majumdar, S., Zaidi, S. A., Ondachi, P., McCorvy, J. D., & Wacker, D. (2018). Allosteric “beta-blocker” isolated from a DNA-encoded small molecule library.
  • cAMP Accumulation Assay.
  • Wang, Y., Liu, J., Li, Y., Liang, T., Yang, Y., Li, Y., … & Xu, C. R. (2022). β-Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β-Cells In Vitro. Diabetes, 71(5), 939–953.
  • cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell. Revvity.
  • Violi, F., & Pignatelli, P. (2014). Antiplatelet activity of β-blockers: new light on existing data. Thrombosis and haemostasis, 112(4), 639–640.
  • Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Adverse Drug-Induced Inotropic Effects in Early Drug Development. Part 1. PMC.
  • MULTISCREEN™ GPCR Calcium and Camp Assay Kits. Multispan, Inc.
  • In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. Frontiers.
  • Validation of Analytic Methods for Biomarkers Used in Drug Development. AACR Journals.
  • Roulston, J. E. (1985). An in vitro study of the effects of a beta-blocker and a diuretic upon interconversion of active and inactive renin. Annals of clinical biochemistry, 22 ( Pt 2), 213–214.
  • Discovery and development of beta-blockers. Wikipedia.
  • In Vitro Safety Pharmacology Assays.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of Bevantolol hydrochloride, (S)- during high-temperature synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereochemical fidelity loss during the synthesis of chiral β1​ -adrenergic anta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereochemical fidelity loss during the synthesis of chiral β1​ -adrenergic antagonists. The synthesis of (S)-Bevantolol hydrochloride via the reaction of (S)-3-(m-tolyloxy)-1,2-epoxypropane with 3,4-dimethoxyphenethylamine is notoriously susceptible to racemization at elevated temperatures ([1],[2]).

This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each experimental choice to ensure you maintain >99% enantiomeric excess (ee) during scale-up.

Troubleshooting Guide & FAQs

Q1: Why does my (S)-Bevantolol batch show significant racemization (ee < 90%) after the primary epoxide-amine coupling at 95–100°C? Causality: High temperatures (95–100°C) are thermodynamically required to drive the epoxide ring-opening reaction to completion ([2]). However, prolonged exposure to these temperatures in the presence of the newly formed secondary amine product induces a reversible ring-opening/closing equilibrium. Furthermore, the basicity of the amine can catalyze proton abstraction at the chiral C2 carbon of the propanolamine chain. If the product remains in the hot liquid phase for extended periods (e.g., >2 hours), this reversibility degrades the stereocenter, leading to racemization.

Q2: How does "in-situ seeding" prevent this racemization at a molecular level? Causality: By introducing a microscopic amount of (S)-Bevantolol free base (0.005 wt%) into the reaction mixture at the onset of product formation, you force the product to crystallize immediately ([2]). This phase transition physically removes the chiral product from the high-temperature, basic liquid micro-environment. Once locked in the solid crystal lattice, the molecule is immune to the reversible kinetics and base-catalyzed degradation that cause racemization.

Q3: Why is immediate conversion to the hydrochloride salt critical after isolation? Causality: The free base of Bevantolol is a secondary amine. In its unprotonated state, it can act as an auto-catalyst for its own degradation over time. Converting it to the hydrochloride salt protonates the amine, neutralizing its nucleophilicity and locking the stereocenter's conformation, thereby stabilizing the chiral purity for long-term storage ([1]).

Mechanistic Workflow & Logic

G Epoxide (S)-Epoxide + Amine Heating Heating (95-100°C) Epoxide->Heating Seeding In-Situ Seeding with (S)-Bevantolol Heating->Seeding Optimized NoSeeding Prolonged Heating (No Seeding) Heating->NoSeeding Standard Crystallization Immediate Crystallization (Phase Separation) Seeding->Crystallization Preserved Chiral Center Preserved (>99% ee) Crystallization->Preserved Prevents Reversibility Reversibility Reversible Ring Opening & Base-Catalyzed Racemization NoSeeding->Reversibility Racemized Loss of Enantiomeric Purity (<88% ee) Reversibility->Racemized Degradation

Logical workflow of (S)-Bevantolol synthesis and racemization prevention.

Quantitative Data Summary

The following table summarizes the impact of temperature and seeding on the enantiomeric purity of (S)-Bevantolol based on established synthetic optimizations ([2]).

Reaction Temperature (°C)Time (h)Seeding Agent AddedYield (%)Enantiomeric Excess (ee %)Outcome / Observation
95 - 10018None65.0< 88.0Significant racemization; high impurity profile.
95 - 1002None72.094.0Moderate racemization; incomplete crystallization.
95 - 100 2 (S)-Bevantolol base (0.005 wt%) 78.6 > 99.0 Chiral center preserved; high-purity product.
1105None55.075.0Severe thermal degradation and racemization.

Self-Validating Experimental Protocols

Protocol 1: Optimized High-Temperature Synthesis with In-Situ Seeding

This protocol utilizes phase separation to protect the stereocenter during high-temperature coupling ([2]).

Step 1: Reactant Mixing Combine 0.05 mol of (S)-1,2-epoxy-3-m-tolyloxypropane with 0.05 mol of 3,4-dimethoxyphenethylamine in a reaction vessel. Causality: Equimolar ratios prevent the accumulation of unreacted basic amine, which exacerbates racemization.

Step 2: Controlled Heating Ramp the temperature to 95–100°C. Maintain this temperature for exactly 1 hour. Causality: This specific thermal window provides the activation energy required for the epoxide ring-opening without immediately degrading the product.

Step 3: In-Situ Seeding (Critical Step) Adjust the temperature to 65°C and add 0.005 wt% of pure (S)-Bevantolol free base crystals. Stir continuously. Self-Validation Checkpoint: The reaction mixture must transition from a clear solution to a heavy, sand-like slurry within 15 minutes. If it remains clear, supersaturation has not been broken, and the product remains vulnerable. Immediately add an additional 0.005 wt% of seed crystals until the slurry forms.

Step 4: Isolation and Salt Formation Cool the slurry to 20°C, filter, and dissolve the isolated free base in isopropyl alcohol. Add a slight molar excess of anhydrous hydrogen chloride. Self-Validation Checkpoint: Upon washing the filtered hydrochloride salt with isopropyl alcohol, the filtrate must run entirely colorless. A yellow or brown tint indicates the presence of unreacted amine or oxidative degradation products. Continue washing until the filtrate is visually indistinguishable from pure solvent.

Protocol 2: Chiral Purity Analysis via HPLC

To verify the prevention of racemization, enantiomeric excess must be quantified using chiral High-Performance Liquid Chromatography (HPLC) ([3]).

HPLC SamplePrep Sample Prep: Dissolve in Mobile Phase Filtration Filtration (0.45 µm) (Self-Validation: Clear) SamplePrep->Filtration Injection Inject 20 µL into HPLC Filtration->Injection Column Chiralpak AD-H Column Isocratic Elution Injection->Column Detection UV Detection (254 nm) Column->Detection Analysis Calculate ee % (Baseline Separation R > 1.5) Detection->Analysis

Experimental workflow for chiral HPLC analysis of Bevantolol.

Step 1: Sample Preparation Dissolve 1 mg/mL of the synthesized (S)-Bevantolol Hydrochloride in the mobile phase (n-hexane/ethanol/diethylamine, 10:90:0.1 v/v/v). Causality: Diethylamine is added to the mobile phase to suppress secondary interactions between the basic amine of the analyte and the residual silanols on the stationary phase, preventing peak tailing.

Step 2: Filtration Pass the solution through a 0.45 µm PTFE syringe filter. Self-Validation Checkpoint: The backpressure on the syringe must be minimal, and the resulting liquid must be perfectly clear. Particulates will irreversibly foul the chiral stationary phase.

Step 3: Chromatographic Separation Inject 20 µL onto a Chiralpak AD-H column at ambient temperature with a flow rate of 1.0 mL/min. Monitor via UV detection at 254 nm. Self-Validation Checkpoint: The resolution ( Rs​ ) between the (S)-enantiomer and any trace (R)-enantiomer must be ≥1.5 (baseline separation). If Rs​<1.5 , column degradation has occurred, and the ee% calculation will be artificially skewed.

References

  • Bevantolol preparation. US Patent 4,994,618A.
  • Process for preparation of bevantolol hydrochloride. US Patent 5,382,689A.

Sources

Optimization

Technical Support Center: Optimizing (S)-Bevantolol Hydrochloride Extraction from Plasma

Welcome to the bioanalytical support center for Bevantolol hydrochloride. Bevantolol is a selective beta-1 adrenergic receptor antagonist used in cardiovascular management.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the bioanalytical support center for Bevantolol hydrochloride. Bevantolol is a selective beta-1 adrenergic receptor antagonist used in cardiovascular management. Because enantiomers of chiral drugs often exhibit distinct pharmacokinetic and pharmacodynamic profiles, isolating and quantifying the specific (S)-enantiomer from complex human plasma is critical for advanced drug development.

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield extraction and precise enantiomeric resolution.

Experimental Workflows & Methodologies

To accurately quantify (S)-bevantolol, sample preparation must eliminate matrix interferences (like plasma proteins and phospholipids) while maintaining the structural integrity of the enantiomers. Solid-Phase Extraction (SPE) is the gold standard here, offering superior clean-up compared to standard Protein Precipitation (PPT).

Workflow N1 Plasma Sample + IS (Spike with Propranolol) N2 Buffer Addition (Adjust to pH 7.4) N1->N2 N3 SPE Cartridge Conditioning (MeOH -> Water) N2->N3 N4 Sample Loading (1 mL/min Flow Rate) N3->N4 N5 Washing Step (5% MeOH in Water) N4->N5 N6 Elution Step (MeOH:ACN + 0.1% FA) N5->N6 N7 Evaporation & Reconstitution (Mobile Phase) N6->N7 N8 Coupled Achiral-Chiral HPLC (Quantify (S)-Bevantolol) N7->N8

Caption: Workflow for (S)-Bevantolol extraction and chiral HPLC analysis.

Protocol A: Solid-Phase Extraction (SPE) for High-Yield Enantiomeric Recovery

This protocol utilizes a coupled achiral-chiral HPLC approach, which is necessary to prevent endogenous plasma components from degrading the chiral stationary phase.

  • Sample Pre-treatment : Aliquot 1.0 mL of human plasma into a clean tube. Spike with (+)-(R)-Propranolol as the Internal Standard (IS). Causality: (+)-(R)-Propranolol is chosen because it resolves cleanly on a Chiralcel OJ-H column without co-eluting with either bevantolol enantiomer, ensuring a self-validating baseline for quantification[1].

  • pH Adjustment : Add 0.5 mL of a phosphate buffer to adjust the plasma to pH ~7.4. Causality: Bevantolol is a basic amine. Buffering to physiological pH ensures the drug is in an optimal state to partition into the hydrophobic C18 sorbent without being overly ionized.

  • Cartridge Conditioning : Condition a Sep-Pak Plus C18 cartridge (or equivalent silica-based cartridge) with 2 mL of methanol, followed by 2 mL of LC-MS grade water[2].

  • Sample Loading : Load the buffered plasma onto the cartridge at a controlled flow rate of 1 mL/min. Causality: A slow flow rate is critical to maximize the residence time and interaction between the analyte and the stationary phase.

  • Washing : Wash the cartridge with 2 mL of 5% methanol in water. Causality: This specific concentration removes hydrophilic proteins and salts but is weak enough to prevent the premature elution of the bound bevantolol.

  • Elution : Elute the target analytes using 2 mL of a Methanol:Acetonitrile (50:50, v/v) mixture containing 0.1% formic acid.

  • Concentration & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase.

  • Chromatographic Separation : Inject into a coupled achiral-chiral HPLC system. Use a silica precolumn to pre-separate bevantolol from interfering components, then back-flush the concentrated analyte onto a Chiralcel OJ-H chiral stationary phase[1].

Protocol B: Rapid Protein Precipitation (PPT)

For high-throughput achiral studies where extreme sensitivity is not the primary limitation, PPT can be utilized.

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube[3].

  • Add 20 µL of the Internal Standard working solution[3].

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins[3]. Causality: Acetonitrile aggressively denatures proteins, releasing bound bevantolol into the organic supernatant.

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes[3].

  • Transfer 200 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis[3].

Quantitative Data Summary

The choice of extraction method directly impacts the Limit of Quantification (LOQ) and precision. SPE is strictly recommended for enantiomer-specific assays.

ParameterSolid-Phase Extraction (Chiral)Solid-Phase Extraction (Achiral)Protein Precipitation (Achiral)
Target Analyte (S)- and (R)-BevantololRacemic BevantololRacemic Bevantolol
Linearity Range 20 - 1600 ng/mL40 - 1600 ng/mL40 - 1600 ng/mL
Limit of Quantification (LOQ) 20 ng/mL40 ng/mL> 40 ng/mL
Internal Standard (IS) (+)-(R)-PropranololBetaxololPropranolol / Betaxolol
Precision (CV%) 1.07% - 12.64%10.9%> 15.0%

Data synthesized from validated bioanalytical methods for Bevantolol extraction[1][2].

Troubleshooting Guide & FAQs

Troubleshooting Issue Issue: Low Extraction Yield (< 70% Recovery) Check1 Is Plasma pH optimized? Issue->Check1 Sol1 Adjust to pH 7.4 to ensure neutral state Check1->Sol1 No Check2 Is Wash Solvent too strong? Check1->Check2 Yes Sol2 Reduce to ≤5% MeOH to prevent early elution Check2->Sol2 Yes Check3 Is Elution Volume sufficient? Check2->Check3 No Sol3 Increase volume or add 0.1% Formic Acid Check3->Sol3 No

Caption: Troubleshooting logic tree for resolving low (S)-Bevantolol extraction yields.

Q1: Why is my extraction yield for (S)-Bevantolol fluctuating below 70% during SPE? A1: Fluctuating yields usually stem from inconsistent sample loading or premature elution during the wash step. Bevantolol is moderately polar. If your wash solvent contains >10% organic modifier (e.g., methanol), you risk washing the analyte off the sorbent bed. Keep the wash step strictly at 5% methanol. Additionally, ensure the plasma pH is strictly buffered to 7.4 before loading; fluctuations in plasma pH can alter the ionization state of the secondary amine in Bevantolol, reducing its affinity for the C18 cartridge.

Q2: I am observing significant peak tailing and poor resolution of (S)-Bevantolol from (R)-Bevantolol on the chiral column. How do I fix this? A2: This is often a matrix interference issue rather than a chiral column failure. Plasma lipids can co-elute and permanently foul the sensitive chiral stationary phase. To resolve this, implement a coupled achiral-chiral HPLC system. 1 and separate it from interfering plasma components before back-flushing the pure analyte onto the Chiralcel OJ-H column[1]. This two-dimensional approach protects the chiral column and sharpens the enantiomeric peaks.

Q3: Can I use Liquid-Liquid Extraction (LLE) instead of SPE? A3: While LLE is possible, SPE is the gold standard for Bevantolol to achieve high recovery and reproducibility, particularly when aiming for an1[1]. If you must use LLE, you will need a non-polar solvent mixture (like hexane/ethyl acetate) at an alkaline pH (e.g., pH 10) to fully deprotonate the drug, but be prepared for lower absolute recoveries and higher matrix suppression in MS/MS compared to Sep-Pak C18 cartridges.

Q4: Why use (+)-(R)-Propranolol or Betaxolol as an internal standard (IS)? A4: Both are structurally similar beta-blockers, meaning they will mimic Bevantolol's extraction recovery and ionization efficiency. (+)-(R)-Propranolol is specifically advantageous for enantiomeric assays because it resolves well on chiral stationary phases without co-eluting with either (S)- or (R)-Bevantolol[1]. Conversely, 2 due to its similar retention time on C8/C18 columns[2].

References

  • Oh, J. W., Trung, T. Q., Sin, K. S., & Kim, K. H. (2007). Determination of bevantolol enantiomers in human plasma by coupled achiral-chiral high performance-liquid chromatography. PubMed (nih.gov).[Link]

  • Trung, T. Q., Long, P. H., Al-Abd, A. M., & Kim, K. H. (2007). Determination of bevantolol in human plasma by high performance liquid chromatography using solid phase extraction technique. PubMed (nih.gov).[Link]

Sources

Troubleshooting

Reducing baseline noise in LC-MS/MS analysis of (S)-bevantolol HCl

Troubleshooting and Optimizing LC-MS/MS Methods for Baseline Noise Reduction Welcome to the technical support guide for the LC-MS/MS analysis of (S)-bevantolol HCl. This resource is designed for researchers, scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting and Optimizing LC-MS/MS Methods for Baseline Noise Reduction

Welcome to the technical support guide for the LC-MS/MS analysis of (S)-bevantolol HCl. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to baseline noise, ensuring high-quality, reproducible, and sensitive bioanalytical data. As Senior Application Scientists, we provide not just steps, but the underlying rationale to empower you to make informed decisions in your laboratory.

Q1: What constitutes "baseline noise" in an LC-MS/MS chromatogram and why is it problematic for (S)-bevantolol analysis?

A1: Baseline noise refers to the random fluctuations in the detector signal when no analyte is eluting from the chromatographic column.[1][2] It appears as a "fuzzy" or irregular line in your chromatogram. In an ideal scenario, the baseline would be a perfectly flat, zero-signal line. However, in reality, it's affected by chemical, electronic, and physical factors.

The primary issue with a high or noisy baseline is its detrimental effect on the signal-to-noise ratio (S/N) .[3][4] The S/N is the critical parameter that defines the limit of detection (LOD) and limit of quantification (LOQ) of your assay. For a molecule like (S)-bevantolol, which may be present at very low concentrations in biological matrices (e.g., plasma), a high baseline can obscure the actual analyte peak, making accurate quantification impossible.[3]

Key Impacts of Baseline Noise:

  • Reduced Sensitivity: A high noise level makes it difficult to distinguish small analyte peaks from the background, effectively raising your detection limits.[3]

  • Poor Integration: Automated peak integration software may struggle to accurately define the start and end of a peak against a noisy background, leading to imprecise and inaccurate quantification.

  • False Positives/Negatives: In trace analysis, noise spikes can be mistaken for small peaks (false positive), or a small peak can be lost in the noise (false negative).

Q2: My baseline is consistently high and noisy across the entire run, even in blank injections. What are the primary sources to investigate?

A2: A consistently high and noisy baseline, especially in blank injections (mobile phase or extraction solvent), points to a systemic contamination issue rather than a problem with a specific sample. The contamination can originate from several sources that continuously feed into the system.[4][5]

Here are the most common culprits, ranked by likelihood:

  • Mobile Phase Contamination: This is the most frequent cause. Impurities in your solvents (water, acetonitrile, methanol) or additives (formic acid, ammonium acetate) are a direct source of chemical noise.[3][6][7] Using HPLC-grade instead of LC-MS grade solvents can introduce a significant amount of background ions, especially in the low mass range.[3] Microbial growth in un-blanketed aqueous mobile phase reservoirs is also a common problem.[8]

  • System Contamination: The LC system itself can harbor contaminants. This includes dirty solvent reservoirs, contaminated transfer lines, a fouled pump, or a contaminated autosampler.[4][9] Residues can build up over time, especially if the system is used for multiple applications or not flushed properly between runs.[10]

  • Contaminated Gas Supply: The nitrogen gas used for nebulization and drying in the MS source can be a source of contamination if not properly filtered. Impurities from the gas generator or supply lines can enter the source and create background ions.

  • Dirty Mass Spectrometer Ion Source: Over time, non-volatile components from samples and mobile phases deposit on the ion source components (e.g., capillary, cone, lens).[9][10] This buildup can lead to a steady stream of background ions, increasing the baseline noise.

Q3: How do I systematically diagnose the source of the baseline noise? Is it coming from the LC, the MS, or my reagents?

A3: A systematic, stepwise approach is crucial for efficiently identifying the noise source without unnecessary downtime. The goal is to isolate each component of the system.

Below is a diagnostic workflow protocol.

Experimental Protocol: Systematic Noise Source Diagnosis
  • Step 1: MS Isolation Test

    • Rationale: To determine if the noise is inherent to the mass spectrometer and its gas/electronic systems, independent of the LC.

    • Procedure:

      • Turn off the LC flow to the mass spectrometer. If your system has a divert valve, switch it to waste. If not, carefully disconnect the LC line from the MS source inlet.

      • Ensure nitrogen gas is flowing to the source at typical settings.

      • Acquire data on the MS in scan mode for several minutes.

    • Interpretation:

      • High Noise Persists: The issue is likely within the MS itself (e.g., contaminated source, electronics issue, dirty gas supply). Proceed to MS source cleaning.

      • Noise Disappears: The source of the noise is upstream of the MS (i.e., the LC system, mobile phase, or reagents). Proceed to Step 2.

  • Step 2: LC System Isolation (Column Bypassed)

    • Rationale: To test the contribution of the LC pump, lines, and mobile phase, while excluding the column and autosampler.

    • Procedure:

      • Replace the analytical column with a zero-dead-volume union or a restriction capillary.[9]

      • Pump fresh, LC-MS grade mobile phase directly from the LC pumps to the MS.

      • Acquire data.

    • Interpretation:

      • High Noise Returns: The contamination is from the mobile phase, solvent lines, or the pump itself.[9]

      • Baseline Remains Clean: The contamination source is likely the autosampler or the column. Proceed to Step 3.

  • Step 3: Autosampler and Column Evaluation

    • Rationale: To isolate the autosampler and the column as potential sources.

    • Procedure:

      • Keeping the column bypassed with the union, perform a blank injection (injecting mobile phase).

      • If the baseline remains clean, reinstall the column and re-run the mobile phase.

    • Interpretation:

      • Noise appears after injection: The autosampler (e.g., needle, wash solvents, vials) is contaminated.

      • Noise appears only after reinstalling the column: The column is contaminated or bleeding. A thorough column flush or replacement is needed.[9]

Visualization: Noise Troubleshooting Workflow

The following diagram illustrates this logical progression for isolating the source of baseline noise.

TroubleshootingWorkflow start High Baseline Noise Detected ms_iso Step 1: Isolate MS (Turn off LC Flow) start->ms_iso lc_contam Noise Source is Upstream (LC, Mobile Phase) ms_iso->lc_contam Noise Disappears ms_contam Noise Source is MS (Source, Gas, Electronics) ms_iso->ms_contam Noise Persists lc_iso Step 2: Bypass Column (Use Union) lc_contam->lc_iso clean_ms Action: Clean Ion Source, Check Gas Supply ms_contam->clean_ms mp_pump_contam Noise Source is Mobile Phase / Pump lc_iso->mp_pump_contam Noise Returns as_col_contam Noise Source is Autosampler / Column lc_iso->as_col_contam Noise Stays Low check_mp Action: Prepare Fresh Mobile Phase, Flush System mp_pump_contam->check_mp as_col_eval Step 3: Evaluate AS & Column as_col_contam->as_col_eval as_contam Noise Source is Autosampler as_col_eval->as_contam Noise on Injection col_contam Noise Source is Column as_col_eval->col_contam Noise on Re-install clean_as Action: Clean Injector Port, Replace Wash Solvents as_contam->clean_as flush_col Action: Flush or Replace Column col_contam->flush_col

Caption: Systematic workflow for diagnosing baseline noise.
Q4: What are the best practices for mobile phase preparation to minimize baseline noise for analyzing a basic compound like (S)-bevantolol?

A4: Mobile phase quality is paramount for low-noise analysis.[3] For a basic compound like (S)-bevantolol, which is typically analyzed in positive ion mode, an acidic mobile phase is used to promote protonation [M+H]+. A published method for bevantolol uses acetonitrile and water with 10mM ammonium acetate and 0.1% formic acid.[11]

Here are the best practices:

  • Use High-Purity Reagents: Always use LC-MS grade solvents (water, acetonitrile, methanol) and additives.[3][4][12] HPLC-grade solvents contain non-volatile impurities that significantly increase background noise.[3]

  • Prepare Fresh Aqueous Phases: Aqueous mobile phases are susceptible to microbial growth, which can cause noise and system blockages.[8] Prepare aqueous phases daily and discard any unused portions.

  • Use Volatile Additives: Non-volatile buffers (e.g., phosphate, citrate) are incompatible with mass spectrometry as they will precipitate in and contaminate the ion source. Stick to volatile additives.

  • Optimize Additive Concentration: Use the lowest concentration of an additive that provides good peak shape and retention. Higher concentrations can sometimes increase background noise or cause signal suppression.[4]

  • Filter and Degas: While modern LC pumps have in-line degassers, filtering aqueous mobile phases through a 0.22 µm filter can remove particulate matter and some microbial contamination. Degassing helps prevent bubble formation, which can cause baseline disturbances.[13]

  • Clean Glassware: Never use glassware washed with detergents.[8] Dedicate glassware for mobile phase preparation and rinse thoroughly with high-purity water, followed by methanol or acetonitrile.[8]

Data Presentation: Comparison of Common Mobile Phase Additives for Positive ESI
AdditiveTypical Conc.ProsCons for Noise/Sensitivity
Formic Acid (FA) 0.1 - 0.2%Excellent for protonation, good volatility, widely used for MS.Can have metal ion impurities; purity is critical.
Acetic Acid (AA) 0.1 - 0.2%Good volatility, suitable alternative to FA.Less acidic than FA, may provide slightly lower protonation efficiency.
Ammonium Formate 5 - 10 mMActs as a buffer to stabilize pH, can improve peak shape, provides ammonium for adduct formation if needed.[3]Can increase background noise if not high purity; salt can build up in the source over time.[9]
Ammonium Acetate 5 - 10 mMSimilar to ammonium formate, useful for pH control.Generally contributes more background noise than ammonium formate.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Excellent ion-pairing agent for chromatography (sharp peaks).Causes severe ion suppression in ESI-MS and should be avoided. [7] It is a persistent system contaminant.

For (S)-bevantolol, a combination of 0.1% formic acid with or without 5-10 mM ammonium formate in high-purity water and acetonitrile is an excellent starting point.[11]

Q5: I suspect my sample preparation is introducing contaminants. What steps can I take to clean up my samples and reduce matrix-related noise?

A5: When the baseline is clean for blank injections but becomes noisy upon injecting an extracted sample, the source is clearly the sample matrix.[14] Biological matrices like plasma are complex and contain high levels of phospholipids, salts, and proteins that can cause both chemical noise and ion suppression.[15]

Improving sample cleanup is the most effective strategy.[3]

  • Move Beyond Protein Precipitation (PPT): While fast, PPT is a crude cleanup method that leaves many matrix components, especially phospholipids, in the supernatant. If you are experiencing significant matrix effects, consider more selective techniques.

  • Solid-Phase Extraction (SPE): SPE provides a much cleaner extract by using a sorbent to selectively retain the analyte while matrix components are washed away. For a basic compound like (S)-bevantolol, a cation-exchange or a reversed-phase SPE cartridge would be effective.

  • Liquid-Liquid Extraction (LLE): LLE can also offer cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, leaving polar interferences behind in the aqueous phase.

Visualization: Contamination Sources and Effects

This diagram shows how different sources of contamination contribute to baseline issues.

ContaminationSources cluster_sources Sources of Contamination cluster_effects Observed Effects mp Mobile Phase (Low-grade solvents, microbes) noise High Baseline Noise mp->noise ghost Ghost Peaks mp->ghost accumulate & elute sp Sample Matrix (Phospholipids, salts) sp->noise suppression Ion Suppression sp->suppression sys LC-MS System (Dirty source, lines, column bleed) sys->noise sys->ghost

Caption: Relationship between contamination sources and their chromatographic effects.
Q6: Can MS source parameters be optimized to reduce baseline noise without sacrificing sensitivity for (S)-bevantolol?

A6: Yes, optimizing the ion source and other MS parameters can significantly improve the S/N ratio by either reducing noise, enhancing signal, or both.[3] While a full parameter optimization should be performed for (S)-bevantolol, certain parameters are particularly effective at mitigating noise.

  • Cone/Nozzle Voltage: This voltage helps transmit ions from the source into the mass analyzer. While optimizing for maximum analyte signal is key, sometimes slightly de-tuning this voltage can disproportionately reduce background ions more than the analyte signal, leading to a net gain in S/N. A cone voltage optimization study can be performed to find this sweet spot.[16]

  • Cone Gas Flow: Some instruments have a cone gas flow (or similar parameter) that flows counter-current to the ion stream. This gas helps to desolvate ions and, crucially, can physically block neutral, non-volatile contaminants from entering the mass analyzer.[16] Increasing this flow can often reduce baseline noise originating from "chemical noise" or neutral contaminants.[16]

  • Source Temperatures (Desolvation/Drying Gas): Proper desolvation is key for stable ionization. Insufficient temperature can lead to unstable spray and increased noise. Conversely, excessively high temperatures can cause in-source degradation of thermally labile compounds. Optimize the temperature to ensure efficient solvent evaporation without degrading (S)-bevantolol.[3][14]

  • Collision Energy (for MS/MS): In MRM mode, optimizing the collision energy is critical for generating a strong product ion signal. While this doesn't directly reduce the baseline noise of the precursor ion, it maximizes the signal part of the S/N equation for the specific transition being monitored, which is the ultimate goal.[17]

Q7: What is a good preventative maintenance schedule to keep my LC-MS/MS system in a low-noise state?

A7: Proactive maintenance is far more efficient than reactive troubleshooting.[10] A clean, well-maintained system is the foundation of low-noise analysis.

Recommended Preventative Maintenance Schedule
FrequencyTaskRationale
Daily - Prepare fresh aqueous mobile phase.[18]- Perform a system startup/equilibration run with a blank to check baseline.Prevents microbial growth and ensures system is clean and stable before analysis.
Weekly - Flush the entire system with a strong solvent wash (e.g., 90:10 Acetonitrile/Water).[18]- Clean the exterior of the ion source (wipe down probe, front plate).[19]Removes accumulated contaminants from the LC flow path and the exterior of the MS source before they become major problems.
Monthly - Replace mobile phase inlet frits/filters.[18]- Perform a deeper clean of the ion source (cone/nozzle, capillary) as per manufacturer's instructions.[9][10]Prevents particulate buildup and ensures optimal ion generation and transmission.
Quarterly to Semi-Annually - Perform preventative maintenance on the LC pumps (e.g., replace piston seals).[10][18]- Have a full cleaning of the MS ion optics performed by a qualified engineer.Maintains pump performance, preventing pressure fluctuations that can cause noise.[20] Ensures the mass analyzer path is free of contaminants.
As Needed - Replace guard column.- Replace analytical column.- Change autosampler wash solvents.Protects the analytical column from contamination. A fouled column is a major source of noise and poor peak shape. Prevents carryover and contamination from the injector.

By adhering to this schedule and using the troubleshooting guides above, you can maintain a low-noise analytical environment, ensuring the highest quality data for your (S)-bevantolol HCl studies.

References
  • Cook, K. D. (2003). Chemical Noise in Mass Spectrometry. Spectroscopy, 18(2), 56. [Link]

  • Biocrates. How should the LC-MS system be maintained for optimal performance? Biocrates Support. [Link]

  • GenTech Scientific. (2023). Understanding the Basics of LC & MS Maintenance: A Guide for Beginners. GenTech Scientific Blog. [Link]

  • O'Brien, R. E., et al. (2025). Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling. Journal of the American Society for Mass Spectrometry. [Link]

  • Das, S., & Clarke, W. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Chemistry, 61(8), 1035-1044. [Link]

  • BASi. Troubleshooting. BASi Website. [Link]

  • Vela, J. F., et al. (2019). NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data. Journal of the American Society for Mass Spectrometry, 30(4), 687-697. [Link]

  • Cook, K. D. (2003). Chemical Noise in Mass Spectrometry. Spectroscopy Online. [Link]

  • Reddit User Discussion. (2023). LC-MS Preventative Maintenance Schedule. r/Chempros Reddit Community. [Link]

  • Lupo, S. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 646-655. [Link]

  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC North America, 40(8), 354-359. [Link]

  • Agilent Technologies. (n.d.). Tips to Improve Signal-to-Noise Checkout. Agilent Application Note. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci Blog. [Link]

  • Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems. Waters Help Center. [Link]

  • Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems. Mass Spectrometry. [Link]

  • Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Application Note. [Link]

  • Shimadzu. (n.d.). Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Shimadzu Technical Note. [Link]

  • Nitrosamines Exchange Community. (2022). Background noise in UPLC-MS/MS experience? Online Forum. [Link]

  • Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Waters Blog. [Link]

  • MilliporeSigma. (n.d.). Tips & Tricks: Sensitivity Gains in LC-MS. Separation Science. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci Blog. [Link]

  • Dolan, J. W. (2014). Communicating with the Baseline. LCGC Europe, 27(9), 472-477. [Link]

  • ResearchGate. (2022). Losing Sensitivity of LC/MS signal due to High Background? ResearchGate Forum. [Link]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek Technical Library. [Link]

  • Zhang, Y., et al. (2014). Determination of bevantolol in human plasma using liquid chromatography-electrospray ionization tandem mass spectrometry and its application to a bioequivalence study. Journal of Chromatography B, 959-960, 51-57. [Link]

  • PharmPK Discussion Group. (2007). Rise in background noise in LC-MS/MS analysis. PharmPK Archives. [Link]

  • LCGC International. (2025). Optimizing LC–MS and LC–MS-MS Methods. Chromatography Online. [Link]

  • Jeong, E. J., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (68), e4283. [Link]

Sources

Optimization

Technical Support Center: Refining Mobile Phase Conditions for (S)-Bevantolol Hydrochloride Chromatography

Overview Bevantolol hydrochloride is a cardioselective β1​ -adrenergic receptor blocker with partial α1​ -blocking activity. Because the (S)-(-)-enantiomer is the eutomer responsible for the primary therapeutic effects,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview Bevantolol hydrochloride is a cardioselective β1​ -adrenergic receptor blocker with partial α1​ -blocking activity. Because the (S)-(-)-enantiomer is the eutomer responsible for the primary therapeutic effects, rigorous enantiomeric separation is critical for pharmacokinetic profiling and quality control [1]. This technical guide provides troubleshooting strategies, validated methodologies, and quantitative benchmarks for refining mobile phase conditions in chiral High-Performance Liquid Chromatography (HPLC).

Section 1: Troubleshooting & FAQs

Q1: We are experiencing severe peak tailing and poor resolution of (S)-bevantolol on a normal-phase polysaccharide column (e.g., Chiralpak AD-H or IC). How can we refine the mobile phase? A: Peak tailing for basic amines like bevantolol is typically caused by secondary, non-specific interactions. The secondary amine group of the analyte interacts strongly with residual free silanols on the silica support or unreacted acidic sites on the carbamate chiral selector.

  • The Causality & Fix: Introduce a basic additive to the mobile phase. Adding 0.1% Diethylamine (DEA) effectively competes for these active acidic sites, masking them and sharpening the peak shape.

  • Modifier Optimization: The choice of alcohol modifier dictates the steric environment. For Chiralpak AD-H and IC columns, an optimized isocratic mobile phase of n-hexane/ethanol/diethylamine (10:90:0.1, v/v/v) has been shown to yield baseline separation with a maximum resolution ( Rs​ ) up to 4.80 [1, 2].

Q2: Our laboratory is transitioning from normal-phase to reversed-phase (RP) chiral HPLC to reduce solvent toxicity and cost. What are the critical mobile phase parameters for Bevantolol? A: Reversed-phase chiral chromatography relies heavily on hydrophobic interactions and precise pH control to maintain the analyte in a consistent ionization state.

  • Buffer Selection: Use a phosphate buffer, such as 20 mM KH2​PO4​ , adjusted to pH 4.5. This specific pH ensures the basic amine of bevantolol remains fully protonated, providing consistent retention and interaction with the chiral stationary phase.

  • Organic Modifier Causality: Acetonitrile is strongly preferred over methanol. Acetonitrile provides shorter retention times and higher resolution at lower concentrations due to its aprotic nature. Unlike protic methanol, acetonitrile does not severely disrupt the hydrogen-bonding network required for chiral recognition [3]. An optimal RP mobile phase is Acetonitrile / 20 mM KH2​PO4​ (25:75, v/v; pH 4.5) [3].

Q3: What mechanistic forces drive the chiral recognition of (S)-bevantolol on cellulose/amylose phenylcarbamate columns? A: Chiral recognition is a multi-point interaction system. Molecular docking simulation studies confirm that separation is primarily driven by three forces:

  • Hydrogen Bonding: Occurs between the carbamate C=O and NH groups of the stationary phase and the hydroxyl/amine groups of bevantolol.

  • π−π Interactions: Occurs between the aromatic rings of the stationary phase and the dimethoxyphenyl and m-tolyloxy aromatic rings of the bevantolol enantiomers [2].

  • Steric Fit: The chiral cavity of the polysaccharide backbone selectively accommodates the (S)-enantiomer differently than the (R)-enantiomer, leading to differential retention [4].

Mechanism CSP Chiral Stationary Phase (Phenylcarbamate) HB Hydrogen Bonding (Carbamate C=O/NH ↔ Analyte OH/NH) CSP->HB PiPi π-π Interactions (Aromatic Rings) CSP->PiPi Steric Steric Fit (Chiral Cavity) CSP->Steric Analyte (S)-Bevantolol Enantiomer HB->Analyte PiPi->Analyte Steric->Analyte

Logical relationship of interaction forces driving (S)-bevantolol chiral recognition.

Section 2: Step-by-Step Methodologies

Protocol 1: Normal-Phase Enantioseparation (High Resolution) This protocol utilizes a self-validating system suitability step to ensure column integrity before sample analysis.

  • Mobile Phase Preparation: Prepare a mobile phase of HPLC-grade n-hexane, ethanol, and diethylamine (DEA) in a 10:90:0.1 (v/v/v) ratio. Degas via sonication under vacuum for 15 minutes.

  • System Setup: Install a Chiralpak IC or AD-H column (250 mm × 4.6 mm, 5.0 µm). Set the column oven temperature to 25°C.

  • Equilibration: Flush the column with the mobile phase at a flow rate of 1.0 mL/min for at least 45 minutes until the baseline at 230 nm (or 254 nm) is completely stable.

  • System Suitability (Self-Validation): Inject 10 µL of a 1 mg/mL racemic bevantolol hydrochloride standard. Verify that the resolution ( Rs​ ) between the (S)- and (R)- peaks is ≥1.5 . If Rs​<1.5 , verify the DEA concentration and column history before proceeding.

  • Sample Analysis: Inject 10 µL of the prepared (S)-bevantolol sample. The (S)-enantiomer will elute at its characteristic retention time established during suitability testing.

Protocol 2: Reversed-Phase Enantioseparation (Eco-Friendly)

  • Buffer Preparation: Dissolve KH2​PO4​ in LC-MS grade water to a concentration of 20 mM. Adjust the pH to exactly 4.5 using dilute phosphoric acid. Filter through a 0.22 µm aqueous membrane.

  • Mobile Phase Blending: Mix Acetonitrile and the 20 mM KH2​PO4​ buffer in a 25:75 (v/v) ratio. Degas thoroughly.

  • System Setup: Install a Chiralpak IB column (250 mm × 4.6 mm, 5 µm). Set column temperature to 25°C and flow rate to 0.8 mL/min.

  • Equilibration & Blank (Self-Validation): Run the mobile phase for 60 minutes. Inject a blank (mobile phase) to ensure no ghost peaks elute near the expected retention times.

  • Analysis: Inject 20 µL of the sample and monitor at 259 nm.

Workflow Start Bevantolol Chiral Separation Mode Select Chromatography Mode Start->Mode NP Normal Phase (e.g., Chiralpak AD-H/IC) Mode->NP High Solubility/Organic RP Reversed Phase (e.g., Chiralpak IB) Mode->RP Low Toxicity/Aqueous NP_Mod Optimize Alcohol Modifier (EtOH vs IPA) NP->NP_Mod RP_Org Select Organic Modifier (Acetonitrile preferred) RP->RP_Org NP_Base Add Basic Additive (0.1% DEA) to suppress tailing NP_Mod->NP_Base Opt Baseline Resolution (Rs ≥ 1.5) NP_Base->Opt RP_Buf Optimize Buffer & pH (20mM KH2PO4, pH 4.5) RP_Org->RP_Buf RP_Buf->Opt

Workflow for optimizing normal and reversed-phase mobile conditions for Bevantolol.

Section 3: Quantitative Data Summary

The following table summarizes validated chromatographic parameters and expected performance metrics for Bevantolol enantioseparation based on authoritative literature.

Column TypeChromatography ModeMobile Phase CompositionFlow Rate (mL/min)Max Resolution ( Rs​ )Limit of Detection (LOD)
Chiralpak IC Normal Phasen-Hexane / Ethanol / DEA (10:90:0.1)1.04.80N/A
Chiralpak AD-H Normal Phasen-Hexane / Ethanol / DEA (10:90:0.1)1.0> 1.500.05%
Chiralpak IB Reversed PhaseAcetonitrile / 20mM KH2​PO4​ pH 4.5 (25:75)0.83.90N/A
Chiralcel OD-R Reversed PhasePerchlorate buffer / Alcohol modifiers0.5 - 1.01.00N/A
References
  • Title: Chiral purity test of bevantolol by capillary electrophoresis and high performance liquid chromatography Source: Archives of Pharmacal Research URL: [Link]

  • Title: Enantioseparation and molecular modeling study of five β-adrenergic blockers on Chiralpak IC column Source: Chirality URL: [Link]

  • Title: Chiral High-Performance Liquid Chromatographic Analysis of Bevantolol Hydrochloride Source: Journal of Liquid Chromatography & Related Technologies URL: [Link]

  • Title: Direct enantioselective separation of bevantolol by high-performance liquid chromatography on normal and reverse cellulose chiral stationary phases Source: Biomedical Chromatography URL: [Link]

Reference Data & Comparative Studies

Validation

Validation of enantiomeric purity assays for Bevantolol hydrochloride, (S)- batches

An in-depth technical analysis and methodological guide for the validation of enantiomeric purity assays for (S)-Bevantolol Hydrochloride batches. The Criticality of Chiral Resolution in Bevantolol Batches Bevantolol hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodological guide for the validation of enantiomeric purity assays for (S)-Bevantolol Hydrochloride batches.

The Criticality of Chiral Resolution in Bevantolol Batches

Bevantolol hydrochloride is a β1​ -selective adrenoceptor antagonist with secondary α1​ -blocking activity, utilized in the management of hypertension and angina. Like many β -blockers, its pharmacological efficacy is highly stereoselective. The cardiac β -blocking activity resides predominantly in the (S)-enantiomer (the eutomer), while the (R)-enantiomer (the distomer) is considered a chiral impurity that may contribute to off-target effects or reduced therapeutic index[1].

For drug development professionals and quality control (QC) scientists, validating the enantiomeric purity of (S)-bevantolol batches is a strict regulatory requirement under ICH Q2(R1)/Q2(R2) guidelines. The analytical challenge lies in resolving two stereoisomers that share identical physicochemical properties in an achiral environment. This guide objectively compares the two leading analytical modalities for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) [2].

Methodological Comparison: Chiral HPLC vs. Capillary Electrophoresis

While HPLC remains the gold standard for batch release due to its unmatched sensitivity and robustness[3], CE has emerged as a high-efficiency, "green" alternative that drastically reduces organic solvent consumption[2].

Table 1: Performance Metrics Comparison for Bevantolol Enantiomeric Assays

ParameterChiral HPLC (Chiralpak AD-H)Capillary Electrophoresis (CM-β-CD)Separation MechanismIntermolecular (H-bonding, dipole, π π )Host-Guest Inclusion ComplexationLOD for (S)-Bevantolol0.05%0.10%LOD for (R)-Bevantolol0.05%0.15%Resolution ( Rs​ )> 2.0> 1.5Run Time~15-20 mins~10-15 minsSolvent ConsumptionHigh (Hexane/Ethanol)Very Low (Aqueous buffers)Primary Use CaseRoutine QA/QC, High-Sensitivity ReleaseGreen Chemistry, Rapid Process Screening (Data synthesized from comparative validation studies[3],[4]) Workflow A Initiate Enantiomeric Purity Assay Target: (S)-Bevantolol B Select Separation Modality A->B C1 Chiral HPLC (Chiralpak AD-H / IB) B->C1 High Sensitivity (LOD 0.05%) C2 Capillary Electrophoresis (CM-β-CD) B->C2 Green Alternative (LOD 0.10%) D System Suitability Testing (SST) Rs > 1.5, Tailing < 1.5 C1->D C2->D E ICH Q2(R1) Validation (LOD/LOQ, Linearity, Accuracy) D->E F Method Approved for Batch Release E->F Caption: Decision tree and validation workflow for Bevantolol enantiomeric purity assays.

Deep-Dive Protocols & Mechanistic Causality

To ensure these assays function as self-validating systems, the causality behind the reagent selection must be understood.

Protocol 1: Chiral HPLC (The Gold Standard)

This method utilizes an amylose-based chiral stationary phase (Chiralpak AD-H). The separation is driven by steric fit and hydrogen bonding between the carbamate groups of the stationary phase and the hydroxyl/amine groups of bevantolol[2],[3].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix n-hexane, ethanol, and diethylamine (DEA) in a 10:90:0.1 (v/v/v) ratio. Degas via sonication for 10 minutes[2].

    • Causality: Bevantolol is a basic secondary amine. Without DEA, the analyte would undergo severe secondary interactions with residual silanols on the silica support, leading to peak tailing. DEA acts as a competing base, masking these silanols and ensuring sharp, symmetrical peaks[2].

  • Sample Preparation: Dissolve the (S)-bevantolol batch sample in the mobile phase to achieve a working concentration of 0.5 mg/mL. Filter through a 0.45 µm PTFE syringe filter[3].

  • Chromatographic Execution:

    • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)[2].

    • Flow Rate: 1.0 mL/min (Isocratic)[3].

    • Temperature: Ambient (approx. 25°C).

    • Detection: UV at 259 nm[4].

    • Injection Volume: 20 µL.

  • System Suitability: Inject a racemic standard. The system is only valid if the resolution ( Rs​ ) between (R)- and (S)-bevantolol is ≥1.5 , and the tailing factor is ≤1.5 .

Protocol 2: Capillary Electrophoresis (The High-Efficiency Alternative)

CE separates the enantiomers based on differences in the stability of transient diastereomeric inclusion complexes formed between the analytes and a chiral selector (Carboxymethyl- β -cyclodextrin, CM- β -CD)[2].

Step-by-Step Methodology:

  • Background Electrolyte (BGE) Preparation: Prepare a 50 mM ammonium phosphate dibasic buffer. Adjust the pH to 6.5 using phosphoric acid. Add 15 mM CM- β -CD[2].

    • Causality: At pH 6.5, the carboxymethyl groups on the cyclodextrin are ionized (negatively charged). This gives the chiral selector an electrophoretic mobility that opposes the electroosmotic flow (EOF) moving toward the cathode. This opposing force maximizes the residence time of bevantolol inside the capillary, amplifying the minor differences in binding affinity between the (R)- and (S)-enantiomers to achieve baseline resolution[2].

  • Capillary Conditioning: Use an uncoated fused silica capillary (e.g., 50 µm ID × 60 cm). Flush sequentially with 0.1 M NaOH (3 min), HPLC-grade water (2 min), and BGE (4 min) prior to each run. This ensures a reproducible inner wall charge and stable EOF.

  • Separation Conditions:

    • Injection: Hydrodynamic (50 mbar for 5 s).

    • Voltage: +20 kV.

    • Detection: UV at 214 nm or 259 nm.

Mechanism cluster_HPLC HPLC Separation (Chiralpak AD-H) cluster_CE CE Separation (CM-β-CD) Racemate (R/S)-Bevantolol Sample CSP Amylose Stationary Phase (H-bonding, Dipole, π-π) Racemate->CSP Selector Cyclodextrin Cavity (Inclusion Complexation) Racemate->Selector Distomer (R)-Bevantolol (Impurity) CSP->Distomer Elutes First Eutomer (S)-Bevantolol (Active API) CSP->Eutomer Elutes Second Selector->Distomer Selector->Eutomer

Caption: Mechanistic pathways for enantiomeric separation of Bevantolol via HPLC and CE.

ICH Q2(R1) Validation Framework

Regardless of the chosen modality, the assay must be rigorously validated to quantify the (R)-bevantolol impurity in an (S)-bevantolol API batch. A self-validating protocol requires strict adherence to the following acceptance criteria[2].

Table 2: Typical Validation Acceptance Criteria for Chiral Impurity (R-Bevantolol)

Validation ParameterExperimental MethodologyAcceptance Criteria
Specificity Inject racemate, blank solvent, and forced degradation samples (acid/base/peroxide). Rs​>1.5 between (S) and (R) peaks; no co-eluting blank/degradant interference.
Linearity Prepare 5 concentration levels ranging from the LOQ to 120% of the specification limit.Correlation coefficient ( R2 ) ≥0.999 .
Accuracy (Recovery) Spike pure (S)-bevantolol with known trace amounts of (R)-bevantolol (e.g., 0.1%, 0.5%, 1.0%).Mean recovery must fall between 95.0% and 105.0%.
Precision (Repeatability) Perform 6 replicate injections of a 0.1% (R)-bevantolol spiked sample.Relative Standard Deviation (RSD) ≤5.0% .
Robustness Deliberate variations in flow rate ( ±10% ), temperature ( ±5∘ C), and mobile phase ratio.Baseline resolution ( Rs​>1.5 ) maintained across all variations.

Sources

Comparative

Comparative Pharmacokinetics of Bevantolol Hydrochloride, (S)-Enantiomer, and Selective Beta-Blockers: A Technical Guide

Beta-adrenergic receptor antagonists (beta-blockers) are foundational in managing cardiovascular diseases. Bevantolol hydrochloride distinguishes itself as a beta-1 selective adrenoceptor antagonist devoid of intrinsic s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Beta-adrenergic receptor antagonists (beta-blockers) are foundational in managing cardiovascular diseases. Bevantolol hydrochloride distinguishes itself as a beta-1 selective adrenoceptor antagonist devoid of intrinsic sympathomimetic activity (ISA), but uniquely possessing mild alpha-blocking properties that lower peripheral vascular resistance 1. Like many beta-blockers, bevantolol contains a chiral center, meaning it exists as two enantiomers: (S)-(-)-bevantolol and (R)-(+)-bevantolol [[2]](). Understanding the stereospecific pharmacokinetics of these enantiomers is critical for accurate drug development and clinical application.

Pharmacokinetic Profile & Comparative Analysis

Bevantolol exhibits linear pharmacokinetics within the therapeutic range (100–400 mg) 3. It is rapidly absorbed (>70%) from the gastrointestinal tract, achieving a systemic bioavailability of approximately 60% due to first-pass hepatic metabolism 3. Peak plasma concentrations ( Cmax​ ) are achieved within 1 to 2 hours post-administration 3. The terminal elimination half-life is relatively short, averaging 1.5 to 2.5 hours [[3]]() [[4]](). Notably, less than 1% of the drug is excreted unchanged in the urine, indicating near-complete clearance via hepatic metabolism 4.

When compared to other standard-of-care beta-1 selective blockers, bevantolol's beta-blocking potency and selectivity are intermediate between metoprolol and atenolol 4. Metoprolol shares a similar reliance on hepatic metabolism but has a slightly longer half-life (3–4 hours) and lower bioavailability (40–50%). Conversely, bisoprolol demonstrates a much longer half-life (10–12 hours) and high bioavailability (~90%), with a balanced 50/50 hepatic and renal clearance profile 5.

Quantitative Pharmacokinetic Comparison
ParameterBevantololMetoprololBisoprololAtenolol
Receptor Selectivity β1 (with mild α-blocking)β1β1β1
Oral Bioavailability ~60%40–50%~90%~50%
Time to Peak ( tmax​ ) 1.0 – 2.0 hours1.0 – 2.0 hours2.0 – 4.0 hours2.0 – 4.0 hours
Elimination Half-Life ( t1/2​ ) 1.5 – 2.5 hours3.0 – 4.0 hours10.0 – 12.0 hours6.0 – 7.0 hours
Primary Excretion Route Hepatic (<1% renal unchanged)Hepatic (~5% renal unchanged)50% Hepatic / 50% RenalRenal (mostly unchanged)

Stereospecificity and (S)-Bevantolol Mechanism

In chiral pharmacology, enantiomers frequently exhibit divergent absorption, distribution, metabolism, and excretion (ADME) profiles. For beta-blockers, the (S)-enantiomer typically holds the vast majority of the pharmacological activity 5. (S)-bevantolol competitively binds to the β1-adrenergic receptor, inhibiting Gs-protein coupled adenylyl cyclase activation. This reduces intracellular cyclic AMP (cAMP), dampening Protein Kinase A (PKA) mediated chronotropic and inotropic responses in the myocardium.

Pathway Bevantolol (S)-Bevantolol Beta1 β1-Adrenergic Receptor Bevantolol->Beta1 Competitive Antagonism Gs Gs Protein Beta1->Gs Inhibition of Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response Decreased Heart Rate & Contractility PKA->Response

Mechanism of (S)-Bevantolol competitive antagonism on β1-adrenergic receptor signaling.

Experimental Methodologies: Enantioselective PK Profiling

To accurately model the pharmacokinetics of bevantolol, researchers must isolate and quantify the (S)- and (R)-enantiomers from human plasma independently. This is achieved using chiral High-Performance Liquid Chromatography (HPLC) coupled with Solid-Phase Extraction (SPE) [[6]]() [[2]]().

Protocol 1: Plasma Extraction and Sample Preparation

Causality Check: Human plasma contains thousands of endogenous proteins and lipids that foul HPLC columns and suppress mass spectrometry ionization. SPE utilizing C18 cartridges selectively retains the hydrophobic bevantolol molecules while hydrophilic plasma components are washed away.

  • Aliquot 0.5 mL of human plasma into a microcentrifuge tube.

  • Spike with an internal standard (e.g., (+)-(R)-propranolol) to correct for extraction losses [[6]]().

  • Condition a Sep-Pak Plus C18 SPE cartridge with 2 mL methanol followed by 2 mL water.

  • Load the plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash with 2 mL of 5% methanol in water to remove polar interferences.

  • Elute the analytes with 1 mL of 100% methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Chiral HPLC Separation

Causality Check: Standard C18 columns cannot separate enantiomers because (S)- and (R)-bevantolol have identical physicochemical properties in an achiral environment. A chiral stationary phase (CSP), such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), provides a chiral environment where transient diastereomeric complexes form with different stabilities, enabling baseline resolution 2.

  • System Setup: Equip the HPLC with a Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm) 2.

  • Mobile Phase: Prepare an isocratic mixture of n-hexane, ethanol, and diethylamine (DEA) in a 10:90:0.1 (v/v/v) ratio. Why DEA? The basic modifier prevents peak tailing by masking residual silanol groups on the silica support 2.

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min at ambient temperature.

  • Detection: Monitor absorbance at 220 nm via a UV detector, or use Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for sub-nanogram sensitivity (quantification limit ~20 ng/mL) 6.

  • Injection: Inject 10 µL of the reconstituted sample. The (R)- and (S)-enantiomers will elute at distinct retention times, allowing for precise area-under-the-curve (AUC) integration.

Workflow Plasma Human Plasma Sample SPE Solid-Phase Extraction (C18 Cartridge) Plasma->SPE Protein Removal HPLC Chiral HPLC (Chiralpak AD-H) SPE->HPLC Direct Chiral Separation Detection UV (220 nm) or LC-MS/MS HPLC->Detection Enantiomer Quantification Data PK Parameter Calculation Detection->Data AUC, Cmax, t1/2

Step-by-step analytical workflow for enantioselective pharmacokinetic profiling.

Self-Validating System: This protocol is inherently self-validating. The inclusion of the internal standard accounts for variable extraction efficiencies across samples. Furthermore, the isocratic chiral separation ensures that any minor fluctuations in pump pressure affect both enantiomers equally, preserving the strict accuracy of the enantiomeric ratio during PK parameter calculations.

References

  • Clinicopharmacological study of bevantolol... J-Stage. 7

  • Clinical pharmacokinetics and metabolism of bevantolol. PubMed. 3

  • Bevantolol. A preliminary review of its pharmacodynamic and pharmacokinetic properties... PubMed. 1

  • Pharmacokinetics and concentration--effect relationships of bevantolol (CI-775) in normal volunteers. PubMed. 4

  • Determination of bevantolol in human plasma using liquid chromatography-electrospray ionization tandem mass spectrometry... ResearchGate. 6

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. 5

  • Application Note: Enantioselective Separation of Bevantolol Hydrochloride Isomers by Chiral HPLC. Benchchem. 2

Sources

Validation

A Comparative Guide to Validating Chiral Stationary Phases for the Enantioseparation of Bevantolol Hydrochloride

A Senior Application Scientist's Field-Proven Insights into Methodical CSP Selection and Validation for the Critical Separation of Bevantolol Enantiomers In the landscape of pharmaceutical analysis, the stereoselective s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights into Methodical CSP Selection and Validation for the Critical Separation of Bevantolol Enantiomers

In the landscape of pharmaceutical analysis, the stereoselective separation of chiral compounds is not merely a technical challenge but a regulatory and safety imperative. Different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles.[1] Bevantolol, a beta-adrenergic blocker, is a prime example, existing as (S)-(-)-Bevantolol and (R)-(+)-Bevantolol enantiomers.[1] The ability to accurately separate and quantify these enantiomers is paramount for drug development, quality control, and pharmacokinetic studies.[1] This guide provides an in-depth comparison of chiral stationary phases (CSPs) for the enantioseparation of Bevantolol hydrochloride, grounded in experimental data and established validation principles.

The Critical Choice: Understanding Chiral Stationary Phases

The cornerstone of direct enantiomeric separation by High-Performance Liquid Chromatography (HPLC) is the chiral stationary phase.[2] These phases create a chiral environment where the transient diastereomeric complexes formed with the enantiomers have different energies of interaction, leading to their separation.[3] The most prevalent CSPs in the pharmaceutical industry fall into several major categories, including polysaccharide-based, Pirkle-type, and macrocyclic glycopeptide phases.[4][5][6]

Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability and high success rates in resolving a wide array of chiral compounds, including beta-blockers.[7][8][9] The chiral recognition mechanism primarily involves hydrogen bonding, π-π interactions, and steric hindrance.[7]

For the separation of Bevantolol, several polysaccharide-based columns have demonstrated excellent performance. An application note highlights the use of Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) for achieving baseline separation of Bevantolol enantiomers.[1] Another study also describes a method for Bevantolol's enantiomeric separation using Chiralcel OD and its reversed-phase counterpart, Chiralcel OD-R .[10] Furthermore, a method has been developed for the chiral separation of Bevantolol using a Chiralpak IB column.[11]

Pirkle-Type CSPs: Rational Design for Specific Interactions

Developed by William H. Pirkle, these CSPs are based on the principle of forming three simultaneous interactions (the "three-point interaction model") between the chiral selector and one of the enantiomers.[3][5] These interactions typically involve π-π interactions, hydrogen bonding, and dipole-dipole interactions.[12] Pirkle-type columns, such as those with π-electron acceptor or donor properties, can be highly effective for the separation of specific classes of compounds, including beta-blockers.[5][13] The Whelk-O 1 phase, for example, is a versatile Pirkle-type CSP known for its broad applicability.[13]

Macrocyclic Glycopeptide CSPs: Unique Selectivity for Ionizable Compounds

Macrocyclic glycopeptide antibiotics, such as vancomycin and teicoplanin, have emerged as a valuable class of chiral selectors.[6] These CSPs possess complex structures with multiple stereogenic centers and functional groups, allowing for a variety of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation.[14] They are particularly effective for the separation of ionizable compounds like the amino alcohols found in beta-blockers.[4][15] The Chirobiotic V column, based on vancomycin, has been successfully used for the enantioseparation of several beta-blockers.[4]

Comparative Performance Data for Bevantolol Enantioseparation

The selection of an appropriate CSP is an empirical process, often requiring the screening of several columns and mobile phases. The following table summarizes reported chromatographic conditions and performance data for the separation of Bevantolol enantiomers on different polysaccharide-based CSPs.

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Resolution (Rs)Reference
Chiralpak AD-H n-hexane-ethanol-diethylamine (10:90:0.1, v/v/v)1.0220Not explicitly stated, but baseline separation achieved[1][16]
Chiralpak IB acetonitrile—20 mmol L-1 KH2PO4 (25/75, v/v; pH 4.5)0.82593.90[11]
Chiralcel OJ-H Not specified in abstractNot specified in abstractNot specified in abstractNot explicitly stated, but used for determination in human plasma[17]

A Framework for Validation: Ensuring Method Suitability

Once a suitable CSP and chromatographic conditions have been identified to achieve baseline separation (Resolution > 1.5), the analytical method must be validated to demonstrate its suitability for its intended purpose.[2][18] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[19][20]

The Validation Workflow

The process of validating a chiral HPLC method is a systematic endeavor to ensure the reliability of the analytical data.

ValidationInterrelationship Specificity Specificity Linearity Linearity Specificity->Linearity SystemSuitability System Suitability SystemSuitability->Specificity Robustness Robustness SystemSuitability->Robustness Accuracy Accuracy Precision Precision Accuracy->Precision Linearity->Accuracy Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ

Sources

Safety & Regulatory Compliance

Safety

Bevantolol hydrochloride, (S)- proper disposal procedures

Standard Operating Procedure & Environmental Safety Guide: Disposal of (S)-Bevantolol Hydrochloride As a Senior Application Scientist, I approach laboratory safety and waste management not merely as a regulatory checklis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Environmental Safety Guide: Disposal of (S)-Bevantolol Hydrochloride

As a Senior Application Scientist, I approach laboratory safety and waste management not merely as a regulatory checklist, but as a critical extension of the scientific method. The handling and disposal of (S)-Bevantolol hydrochloride—a potent, selective β1​ -adrenergic receptor antagonist with α1​ -blocking properties—requires a rigorous, self-validating protocol.

Because the (S)-enantiomer possesses a significantly higher binding affinity to cardiac β1​ receptors than its (R)-counterpart, its unintended introduction into the environment poses a disproportionate risk of cardiovascular and endocrine disruption to aquatic ecosystems. Therefore, operational disposal plans must be rooted in absolute containment and thermal destruction.

Physicochemical Profile & Hazard Causality

To design a fail-safe disposal protocol, we must first understand the physicochemical behavior of the molecule. Bevantolol hydrochloride is a stable, water-soluble salt. This solubility is precisely why sewer disposal is strictly prohibited ; traditional wastewater treatment facilities are not equipped to filter out stable pharmaceutical APIs, leading to downstream ecological toxicity[1].

Table 1: Hazard & Identification Matrix

Property / ClassificationData / ThresholdOperational Implication
CAS Number 42864-78-8Required for RCRA waste profiling and manifesting.
GHS Classification GHS07 (Warning)Acute Toxicity - Oral 4 (H302: Harmful if swallowed)[2].
Physical State Solid (Crystalline powder)High risk of aerosolization during transfer; requires HEPA/P100 filtration.
Solubility Soluble in Chloroform, WaterAqueous washings cannot be sewered; must be collected as liquid waste[3].
EPA RCRA Status Non-listed PharmaceuticalGoverned by EPA Subpart P best practices; mandatory incineration[1].

Mechanistic Risk & Waste Routing

The causality behind our strict incineration policy lies in the drug's mechanism of action. Bevantolol acts by competitively blocking catecholamines at peripheral and cardiac receptors[3]. If environmental exposure occurs, aquatic species experience severe chronotropic and inotropic suppression.

Mechanism Drug (S)-Bevantolol HCl API Beta1 High-Affinity β1 Blockade Drug->Beta1 Alpha1 α1 Receptor Blockade Drug->Alpha1 Env Aquatic Ecosystem Exposure (If Sewered) Drug->Env Improper Disposal Tox Cardiac Suppression in Aquatic Species Env->Tox

Figure 1: Pharmacological targets of Bevantolol and the mechanistic risk of environmental contamination.

Step-by-Step Disposal Methodology

This protocol is a self-validating system. Each step contains a verification check to ensure containment integrity before proceeding to the next phase.

Phase 1: Source Segregation & Containment

Causality: Mixing pharmaceutical waste with standard chemical waste complicates RCRA manifesting and increases disposal costs. Source segregation ensures regulatory compliance and prevents dangerous cross-reactions.

  • Establish the Satellite Accumulation Area (SAA): Designate a specific, well-ventilated SAA within the laboratory, clearly marked for "Hazardous Pharmaceutical Waste"[4].

  • Select Compatible Receptacles:

    • For Solid API/Powder: Use puncture-proof, high-density polyethylene (HDPE) wide-mouth containers.

    • For Aqueous Washings: Use chemically compatible HDPE carboys. Do not use glass, as pressure buildup or accidental dropping can cause catastrophic failure.

  • Primary Containment (The Transfer): When disposing of expired or residual (S)-Bevantolol HCl, transfer the powder using static-free spatulas to prevent aerosolization.

    • Verification Check: Inspect the SAA container seal. Ensure the lid is torque-tightened immediately after transfer.

Phase 2: Decontamination of Labware

Causality: Trace residues on glassware can contaminate subsequent experiments or be inadvertently washed down the sink by unaware personnel.

  • Solvent Rinse: Rinse all spatulas, weigh boats, and glassware that contacted the API with a minimal volume of a compatible solvent (e.g., methanol or chloroform)[3].

  • Collect Washings: Direct all solvent rinses into the designated liquid hazardous waste carboy.

  • Triple Aqueous Rinse: Follow with a triple rinse of distilled water, collecting all water in the same liquid waste carboy.

    • Verification Check: Visually inspect glassware for any remaining crystalline residue under standard lighting. Only after the triple rinse may the glassware enter the standard laboratory washing queue.

Phase 3: Profiling, Manifesting, and Destruction

Causality: Under the EPA's Hazardous Waste Generator Improvements Rule (GIR), cradle-to-grave tracking is mandatory to prevent illegal dumping[4].

  • Labeling: Affix a standardized RCRA hazardous waste label to the SAA containers. The label must explicitly state: "Hazardous Waste - Toxic (Contains Bevantolol Hydrochloride)" and include the accumulation start date.

  • Manifest Generation: Work with your Environmental Health and Safety (EHS) officer to generate an EPA Uniform Hazardous Waste Manifest (EPA Form 8700-22).

  • Licensed Incineration: Transfer the waste to a licensed RCRA waste vendor. The vendor must utilize high-temperature incineration (typically >1000°C) combined with suitable combustible material to ensure complete thermal degradation of the active pharmaceutical ingredient[5].

    • Verification Check: Obtain and file the Certificate of Destruction (CoD) from the vendor. The loop is not closed until the CoD is securely archived.

Operational Workflow Visualization

To ensure seamless execution by laboratory personnel, the following decision tree maps the physical routing of all (S)-Bevantolol HCl waste streams.

G Start Bevantolol HCl Waste Solid Solid API / Powder Start->Solid Liquid Aqueous / Solvent Wash Start->Liquid PPE Contaminated PPE Start->PPE SAA_Solid Sealed HDPE Container (SAA Protocol) Solid->SAA_Solid SAA_Liquid Compatible Carboys (Zero Sewering) Liquid->SAA_Liquid PPE->SAA_Solid Manifest RCRA Manifesting SAA_Solid->Manifest SAA_Liquid->Manifest Incineration High-Temp Incineration (Licensed Facility) Manifest->Incineration EPA Subpart P

Figure 2: Bevantolol Hydrochloride Laboratory Waste Routing and Disposal Workflow.

Emergency Spill Response Protocol

In the event of an accidental spill of (S)-Bevantolol hydrochloride powder:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Don N95/P100 particulate respirators, safety goggles, and double nitrile gloves[5].

  • Contain: Do not use dry sweeping, as this generates hazardous dust. Gently cover the spill with damp absorbent pads to suppress aerosolization.

  • Collect: Mechanically collect the dampened powder using a non-sparking scoop and place it into a solid hazardous waste container[2].

  • Decontaminate: Wash the spill surface with a 10% bleach solution or appropriate solvent, collecting all cleanup materials as hazardous waste.

References

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . US Environmental Protection Agency (EPA). Available at: [Link]

  • Laboratory Waste Management: The New Regulations . Medical Laboratory Management. Available at: [Link]

  • RCRA Hazardous Waste Compliance in California . Encamp. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Bevantolol hydrochloride, (S)-

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance rules, but as an exercise in applied physical chemistry and pharmacology. Handling (S)-Bevantolol hydrochloride —a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance rules, but as an exercise in applied physical chemistry and pharmacology. Handling (S)-Bevantolol hydrochloride —a potent cardiovascular agent—requires a deep understanding of its physicochemical properties to design fail-safe operational and disposal protocols.

This guide provides the authoritative framework for researchers and drug development professionals to safely handle, formulate, and dispose of this active pharmaceutical ingredient (API).

Pharmacological Context & Hazard Causality

(S)-Bevantolol hydrochloride is the enantiomerically pure form of Bevantolol, functioning as a highly selective β1​ -adrenergic receptor antagonist with partial α1​ -adrenergic antagonist and calcium channel blocking activity .

The Causality of the Hazard: Because this compound is designed to lower blood pressure and reduce heart rate, unintended systemic exposure in a healthy researcher can induce acute bradycardia, hypotension, and dizziness. The compound is classified under GHS07 (Acute Toxicity 4 - Oral) .

Crucially, the hydrochloride salt form makes this molecule highly water-soluble (~2 mg/mL). If the microcrystalline dust becomes aerosolized and contacts the mucous membranes of the respiratory tract, eyes, or even sweaty skin, it will dissolve rapidly. This rapid dissolution bypasses the protective stratum corneum, accelerating systemic absorption far faster than a lipophilic free-base would. Therefore, our primary safety directive is dust suppression and mucosal isolation .

Quantitative Safety & Physicochemical Parameters

To design our handling system, we must first establish the physical boundaries of the chemical. The following table summarizes the quantitative data dictating our personal protective equipment (PPE) and environmental controls.

ParameterValueOperational Implication & Causality
Molecular Weight 381.9 g/mol Required for precise molarity calculations during in vitro assay formulation.
Aqueous Solubility ~2 mg/mLHigh risk of rapid mucosal/sweat absorption; mandates strict fluid barriers.
Storage Temperature 2–8°C (Desiccated)Vials must be thermally equilibrated to room temperature before opening to prevent condensation and subsequent powder caking.
Glove Thickness 0.11 mm (Nitrile)Provides a sufficient mechanical barrier against microcrystal abrasion and aqueous permeation.
Breakthrough Time > 480 minutesSafe for full-shift handling without chemical permeation through the nitrile matrix.
GHS Classification Acute Tox. 4 (Oral)Mandates strict anti-ingestion protocols; zero tolerance for eating/drinking in the operational zone.

Step-by-Step Methodology: Safe Formulation Protocol

This self-validating protocol ensures that every action has a built-in physical safeguard to prevent exposure while formulating a standard 10 mM stock solution for pharmacological screening.

Phase 1: Environmental & Material Preparation

  • Thermal Equilibration: Remove the sealed vial of (S)-Bevantolol HCl from 2–8°C storage. Allow it to sit in a desiccator at ambient room temperature for 30 minutes. Causality: Opening a cold vial causes ambient humidity to condense on the powder. This introduces weighing errors (weighing water mass instead of API) and accelerates degradation.

  • Containment Activation: Turn on the Local Exhaust Ventilation (LEV) or powder-weighing hood. Verify the inward face velocity is calibrated between 0.4–0.6 m/s. Causality: This specific velocity is strong enough to capture aerosolized micro-dust but gentle enough not to disrupt the microbalance readings.

  • PPE Donning: Equip tight-sealing safety goggles, a closed-cuff laboratory coat, and 0.11 mm nitrile gloves. If an LEV is unavailable, an N95/P1 particulate respirator is strictly mandatory to protect the alveolar membrane.

Phase 2: Anti-Static Weighing & Transfer 4. Static Mitigation: Pass an anti-static gun (ionizer) over the metal weighing spatula and the weigh boat. Causality: Crystalline salts hold static charge. Standard handling causes the particles to repel each other, creating an invisible, inhalable aerosol cloud. Ionization neutralizes this charge, keeping the powder clumped and grounded. 5. Massing: Carefully weigh 3.82 mg of (S)-Bevantolol HCl into the neutralized weigh boat. 6. Closed-System Transfer: Transfer the powder into a 2.0 mL amber glass vial. Add 1.0 mL of sterile, cell-culture grade H 2​ O or DMSO. Cap the vial immediately while still inside the LEV. Causality: Never transport an open weigh boat containing an API across the laboratory space. Sealing the vial isolates the hazard before it enters the general lab environment. 7. Homogenization: Vortex the sealed vial for 15–30 seconds until the solution achieves optical clarity.

Spill Response and Disposal Plan

Even with strict protocols, mechanical failures or human errors occur. Your response must avoid exacerbating the hazard.

  • Spill Mitigation (The "Wet-Wipe" Method): If the powder spills, do not dry-sweep . Dry sweeping applies kinetic energy to the powder, launching the API into the breathing zone. Instead, gently cover the spill with absorbent paper towels dampened with 70% ethanol or water. Causality: The solvent dissolves the HCl salt and binds it to the towel via capillary action, completely neutralizing the dust hazard.

  • Solid Waste Disposal: Contaminated PPE, weigh boats, and wipe-down towels must be placed in a sealed, labeled chemical waste bag. Dispose of this via high-temperature chemical incineration equipped with an afterburner and scrubber .

  • Aqueous Waste: Liquid solutions containing (S)-Bevantolol HCl must be collected in designated non-halogenated waste carboys. Never flush APIs down the municipal drain, as cardiovascular agents exhibit high environmental toxicity to aquatic life.

Operational Workflow Visualization

The following diagram maps the critical path for handling and disposing of (S)-Bevantolol HCl, ensuring all containment and decontamination steps are visually standardized for your laboratory personnel.

G Start Start: (S)-Bevantolol HCl Handling PPE Don Required PPE (Nitrile, Goggles, N95) Start->PPE Containment Containment (Weigh in LEV/Hood) PPE->Containment Process Formulation & Assay Containment->Process Decon Surface Decontamination (Aqueous/EtOH Wipe) Process->Decon Waste Waste Segregation (Solid vs. Liquid) Decon->Waste Disposal Chemical Incineration (EPA/Local Regs) Waste->Disposal

Workflow for safe handling and disposal of (S)-Bevantolol hydrochloride.

References

© Copyright 2026 BenchChem. All Rights Reserved.